molecular formula C12H20N4 B1428376 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1249921-34-3

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B1428376
CAS No.: 1249921-34-3
M. Wt: 220.31 g/mol
InChI Key: USRVFJSJCQJTCM-UHFFFAOYSA-N
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Description

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, primarily valued as a versatile chemical scaffold. Its structure incorporates a piperidine ring linked to a 1,2,4-triazole moiety, a combination frequently found in pharmacologically active molecules. This specific architecture makes it a valuable intermediate for the design and synthesis of novel compounds targeting a range of biological pathways. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, known for its ability to participate in key hydrogen bonding interactions within enzyme active sites. Research into analogous compounds suggests potential applicability in developing ligands for central nervous system (CNS) targets, as the piperidine-triazole motif is present in several biologically active molecules. This compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this high-purity building block to explore structure-activity relationships (SAR) and develop new chemical entities for preclinical investigation.

Properties

IUPAC Name

3-(4-cyclopentyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-2-6-11(5-1)16-9-14-15-12(16)10-4-3-7-13-8-10/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRVFJSJCQJTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NN=C2C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine CAS 1249921-34-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1249921-34-3)

Abstract

This technical guide provides a comprehensive analysis of the novel heterocyclic compound 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1249921-34-3). While specific experimental data for this molecule is not widely available in public literature, its structure combines two pharmacologically significant scaffolds: the 1,2,4-triazole and the piperidine ring. This document leverages established knowledge of these core moieties and analogous structures to project the physicochemical properties, propose a robust synthetic pathway, outline a complete characterization workflow, and discuss its potential biological activities. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of new chemical entities for therapeutic applications.

Introduction: Unpacking a Molecule of Therapeutic Potential

The quest for novel therapeutic agents frequently leads to the exploration of unique molecular architectures. The compound 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine represents a compelling intersection of two privileged heterocyclic systems in medicinal chemistry.

  • The 1,2,4-Triazole Core: This five-membered aromatic ring is a cornerstone of numerous clinically successful drugs.[1] Its utility stems from its ability to act as a stable, hydrogen-bond accepting/donating scaffold that can engage with biological targets with high affinity.[1] It is a key pharmacophore in antifungal agents (e.g., Fluconazole), antivirals, and anticancer drugs.[1][2]

  • The Piperidine Moiety: As one of the most common nitrogen-containing heterocycles in FDA-approved pharmaceuticals, the piperidine ring offers a flexible, saturated, and three-dimensional scaffold.[3] This allows for precise spatial orientation of substituents to optimize interactions with protein binding pockets, making it a staple in the design of agents targeting the central nervous system, as well as antiviral and anticancer therapies.[3][4]

The fusion of these two scaffolds, further functionalized with a cyclopentyl group, suggests a molecule designed for specific and potent biological interactions. This guide will provide a predictive but scientifically grounded framework for its synthesis, characterization, and evaluation.

Physicochemical Properties and Structural Analysis

While empirical data is pending, we can predict key properties based on the compound's structure. These predictions are vital for planning experimental work, including reaction setup, purification, and formulation.

Structure:

  • IUPAC Name: 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

  • CAS Number: 1249921-34-3

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₁₂H₂₀N₄Calculated from structure
Molecular Weight 220.32 g/mol Calculated from formula
Topological Polar Surface Area (TPSA) 53.6 ŲComputational Prediction
Predicted logP 1.5 - 2.5Computational Prediction
Hydrogen Bond Donors 1 (Piperidine N-H)Structural Analysis
Hydrogen Bond Acceptors 3 (Triazole Nitrogens)Structural Analysis
Rotatable Bonds 2Structural Analysis
Physical Form Expected to be a solid at room temperatureBased on similar heterocyclic compounds[5]
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO.Based on general properties of triazoles and piperidines[5]

Proposed Retrosynthetic and Forward Synthesis Pathway

A logical and efficient synthesis is paramount for producing sufficient material for characterization and biological screening. The following multi-step pathway is proposed based on established heterocyclic chemistry principles.[2][6]

Retrosynthetic Analysis

The key disconnection is at the C-N bond of the triazole ring, suggesting a cyclization reaction from a thiosemicarbazide intermediate. This intermediate can be formed from a piperidine-derived acid hydrazide.

G Target 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine Triazole 4H-1,2,4-Triazole-3-thiol Target->Triazole Cyclization Precursor Amine Cyclopentylamine Triazole->Amine Piperidine Piperidine-3-carbohydrazide Triazole->Piperidine Thiosemicarbazide Formation Ester Ethyl Piperidine-3-carboxylate Piperidine->Ester Hydrazinolysis Acid Piperidine-3-carboxylic Acid Ester->Acid Esterification

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Forward Synthesis Protocol

This protocol provides a detailed workflow for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of Piperidine-3-carbohydrazide

  • Reaction Setup: To a solution of ethyl piperidine-3-carboxylate (1 equivalent) in absolute ethanol, add hydrazine hydrate (85%, 3 equivalents).

  • Execution: Reflux the mixture for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. The product, piperidine-3-carbohydrazide, will often precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 2-(Piperidine-3-carbonyl)-N-cyclopentylhydrazine-1-carbothioamide

  • Reaction Setup: Dissolve piperidine-3-carbohydrazide (1 equivalent) in ethanol. Add cyclopentyl isothiocyanate (1.1 equivalents) to the solution.

  • Execution: Stir the reaction mixture at room temperature for 6-8 hours. The formation of the thiosemicarbazide intermediate can be monitored by TLC.

  • Work-up & Isolation: The product will likely precipitate from the solution. Filter the solid, wash with diethyl ether to remove unreacted starting materials, and dry.

Step 3: Cyclization to form 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

  • Reaction Setup: Suspend the thiosemicarbazide intermediate from Step 2 (1 equivalent) in an aqueous solution of sodium hydroxide (2M, 4-5 equivalents).

  • Execution: Reflux the mixture for 8-12 hours. During this process, cyclization occurs with the elimination of water and hydrogen sulfide.

  • Work-up & Isolation: Cool the reaction mixture to room temperature and carefully neutralize with a dilute acid (e.g., acetic acid or HCl) to a pH of ~7. The crude product should precipitate. Filter the solid, wash thoroughly with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Framework for Compound Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

G Crude Crude Product Purified Purified Product Crude->Purified Purification NMR NMR Purified->NMR Analysis MS MS Purified->MS Analysis FTIR FTIR Purified->FTIR Analysis HPLC HPLC Purified->HPLC MP MP Purified->MP Final Final Characterized Compound (>95% Purity) NMR->Final MS->Final FTIR->Final HPLC->Final MP->Final

Caption: Workflow for the analytical characterization of a novel compound.

Detailed Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR to identify proton environments and coupling patterns. Expect signals for the piperidine ring, cyclopentyl group, and the triazole C-H proton.

    • Acquire ¹³C NMR to confirm the number of unique carbon atoms.

    • Perform 2D NMR (e.g., COSY, HSQC) to establish connectivity between protons and carbons, confirming the final structure.[7]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound.

    • Use High-Resolution Mass Spectrometry (HRMS) with an ESI or APCI source to determine the exact mass.

    • The measured m/z should match the calculated exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Analyze a small sample of the solid product using an ATR-FTIR spectrometer.

    • Key expected peaks include N-H stretching (piperidine, ~3300 cm⁻¹), C-H stretching (aliphatic, ~2850-2950 cm⁻¹), C=N and C=C stretching (triazole ring, ~1500-1650 cm⁻¹), and C-N stretching (~1300-1400 cm⁻¹).[9]

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a method using a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient).

    • Inject a solution of the final compound to assess its purity. A single sharp peak indicates high purity (ideally >95%).

Anticipated Biological Activity and Therapeutic Potential

The combination of the triazole and piperidine scaffolds is a well-established strategy in drug discovery, suggesting a high probability of biological activity.[3][10]

  • Antifungal Activity: The 1,2,4-triazole core is famous for its role in antifungal drugs that inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. It is highly probable that this compound will exhibit activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans.[10]

  • Anticancer Activity: Many piperidine and triazole derivatives exhibit potent antiproliferative effects against various cancer cell lines.[11] Potential mechanisms could include enzyme inhibition (e.g., kinases) or disruption of cell cycle progression.[11][12]

  • Antiviral Activity: Piperidine-substituted heterocycles have shown promise as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4]

  • Antibacterial Activity: While less common than antifungal activity, certain substituted triazoles have demonstrated antibacterial properties.[13]

G Compound {3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine | (Potential Inhibitor)} Enzyme {Lanosterol 14α-demethylase (CYP51) | Fungal Enzyme} Compound->Enzyme Inhibits Product Ergosterol Precursor Enzyme->Product Catalyzes Substrate Lanosterol Substrate->Enzyme Binds Membrane Fungal Cell Membrane (Disrupted) Product->Membrane Synthesis Blocked

Caption: Potential mechanism of action for antifungal activity.

Safety and Handling

As a novel chemical entity, 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine must be handled with care, assuming it is hazardous until proven otherwise. The safety profile can be inferred from its constituent parts.

  • Piperidine Hazards: Piperidine is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[14]

  • 1,2,4-Triazole Hazards: 1,2,4-Triazole is harmful if swallowed and can cause serious eye irritation. It is also suspected of damaging fertility or the unborn child.[15][16][17]

Recommended Precautions:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[15]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.[17]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA approved respirator.[15]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from ignition sources.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store locked up.[15]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion and Future Directions

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine is a novel compound with significant therapeutic potential rooted in its hybrid structure of two pharmacologically validated scaffolds. Based on extensive analysis of related compounds, it is a promising candidate for screening in antifungal, anticancer, and antiviral assays. The synthetic and characterization workflows detailed in this guide provide a clear and actionable path for researchers to produce and validate this molecule. Future work should focus on the empirical validation of its physicochemical properties, optimization of the synthetic route for scale-up, and a broad biological screening cascade to identify its primary mechanism of action and therapeutic utility.

References

  • Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains. (2014). European Journal of Medicinal Chemistry. [Link]

  • Srivastava, V., et al. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. PMC. [Link]

  • Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024). Brenntag. [Link]

  • Safety Data Sheet: 1,2,4-Triazole. (2024). Carl ROTH. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). ACS Omega. [Link]

  • 1,2,4-Triazole 5907 - SAFETY DATA SHEET. (N.d.). Columbus Chemical Industries. [Link]

  • Synthesis and Characterization of Novel Heterocyclic Compounds with Potential Biological Activity. (N.d.). Blazingprojects. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NOVEL HETEROCYCLIC COMPOUNDS. (2016). Rasayan Journal of Chemistry. [Link]

  • synthesis of 1,2,4 triazole compounds. (N.d.). ISRES. [Link]

  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (N.d.). Iraqi Journal of Science. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. [Link]

  • Synthesis of[3][10][14]Triazolo[4,3-α]piperazines via Highly Reactive Chloromethyloxadiazoles. (2005). Organic Letters. [Link]

  • Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. (2022). Chemical Science. [Link]

  • 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (2006). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (2022). Ankara University Faculty of Pharmacy. [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (2011). Der Pharma Chemica. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). PMC. [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Regulatory Mechanisms in Biosystems. [Link]

Sources

Technical Safety & Application Guide: 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

[1][2]

Executive Summary

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (CAS: 1249921-34-3) is a high-value pharmacophore intermediate.[1][2] It combines a polar, hydrogen-bonding triazole core with a lipophilic cyclopentyl motif and a reactive secondary amine (piperidine).[1][2] This specific scaffold is frequently utilized in Fragment-Based Drug Discovery (FBDD) to target enzymes requiring hydrophobic pocket occupancy (e.g., kinases, polymerases) while maintaining metabolic stability via the triazole bioisostere.[1][2]

Safety Classification: WARNING . This compound is a bioactive organic amine.[2] It acts as a skin/eye irritant and is potentially harmful if swallowed.[2][3][4] Strict adherence to engineering controls is required to prevent sensitization.[2]

Chemical Identity & Physicochemical Profiling

Precise identification is critical for preventing cross-reactivity in library synthesis.[2]

ParameterTechnical Specification
Chemical Name 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
CAS Number 1249921-34-3
Molecular Formula C₁₂H₂₀N₄
Molecular Weight 220.31 g/mol
Physical State Solid (Powder/Crystalline)
Color White to Off-White
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Predicted) ~9.5 (Piperidine NH), ~2.3 (Triazole)
LogP (Predicted) 1.8 – 2.2 (Lipophilic)

Hazard Characterization (GHS Classification)

Based on structural analogs (piperidine-triazole class) and standard supplier data (BLDpharm, Enamine), the following GHS classifications apply.

GHS Label Elements[2][3][9]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07)[1][2]
      
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][4]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4]

  • P280: Wear protective gloves/eye protection/face protection.[2][3][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4][5] Remove contact lenses, if present and easy to do.[3][5] Continue rinsing.[2][3][4][5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]

Strategic Handling & Storage Protocols

To maintain the integrity of the secondary amine and prevent degradation, the following protocols must be implemented.

Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred for high purity (>98%) retention.[1][2]

  • Atmosphere: Inert Gas (Argon/Nitrogen) recommended.[2] Secondary amines can absorb CO₂ from the air to form carbamates; triazoles are generally stable but hygroscopic.[2]

  • Container: Tightly sealed amber glass vials to prevent UV degradation.

Operational Workflow (DOT Visualization)

The following diagram outlines the decision logic for safe handling during experimental setup.

SafeHandlingStartStart: Material RetrievalCheckPPEVerify PPE:Nitrile Gloves, Goggles, Lab CoatStart->CheckPPEHoodFume Hood Operation(Face Velocity > 0.5 m/s)CheckPPE->HoodWeighingWeighing ProcedureSolventDissolution (DMSO/DCM)Weighing->Solvent Avoid dust generationHood->Weighing Anti-static gun usedWasteWaste Disposal:Halogenated/Non-Halogenated OrganicSolvent->Waste Post-Experiment

Figure 1: Safe Handling Decision Tree for Piperidine-Triazole Intermediates.

Emergency Response Architecture

In the event of exposure, immediate action mitigates long-term injury.[1][2]

ScenarioImmediate Action Protocol
Eye Contact Flush immediately with eyewash station for 15+ minutes. Hold eyelids open. Consult an ophthalmologist.
Skin Contact Remove contaminated clothing.[2][4][5] Wash skin with mild soap and water .[2] Do not use ethanol (increases absorption).[2]
Inhalation Move to fresh air.[2][3][4][5] If breathing is difficult, administer oxygen (trained personnel only).[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting (risk of aspiration).[2][4] Call a Poison Center immediately.[2]
Fire Use CO₂, Dry Chemical, or Foam .[2][3] Avoid water jets (may spread chemical).[2] Emits toxic NOₓ fumes upon combustion.[2]

Scientific Application Context

Why this Molecule? (Mechanism of Action)

As a Senior Application Scientist, it is crucial to understand why you are using this specific building block.

  • Bioisosterism: The 1,2,4-triazole ring serves as a stable bioisostere for amide bonds (

    
    ) or esters, improving metabolic stability (half-life) while maintaining hydrogen bond acceptor/donor capabilities.[1][2]
    
  • Hydrophobic Targeting: The cyclopentyl group is a classic "grease ball" motif used to fill lipophilic pockets (e.g., the S1 or S2 pockets of proteases or the ATP-binding site of kinases).[2]

  • Vectorization: The piperidine nitrogen is a versatile handle for

    
     reactions, reductive aminations, or amide couplings, allowing the triazole-cyclopentyl "warhead" to be attached to various scaffolds.[2]
    
Synthesis & Utility Pathway

The diagram below illustrates the retrosynthetic utility of this compound in generating library candidates.

SynthesisUtilityCore3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine(The Scaffold)Target1Amide Coupling(R-COOH + HATU)Core->Target1 N-AcylationTarget2Reductive Amination(R-CHO + NaBH(OAc)3)Core->Target2 N-AlkylationTarget3SnAr / Buchwald(Ar-X + Pd Cat)Core->Target3 N-ArylationLibraryDivergent Library Generation(Kinase/GPCR Inhibitors)Target1->LibraryTarget2->LibraryTarget3->Library

Figure 2: Synthetic utility of the scaffold in divergent library generation.

References

  • BLDpharm. (2024).[2] Safety Data Sheet: 3-(4-Cyclopentyl-4h-1,2,4-triazol-3-yl)piperidine (CAS 1249921-34-3).[1][2] Retrieved from

  • PubChem. (2024).[2][6] Compound Summary: 3-(4H-1,2,4-Triazol-3-yl)piperidine (Analog Analysis). National Library of Medicine.[2] Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: Piperidine Derivatives Class Hazards. Retrieved from

  • European Chemicals Agency (ECHA). (2024).[2][6] C&L Inventory: 1,2,4-Triazole derivatives. Retrieved from

Technical Whitepaper: The Synergistic Pharmacophore – 1,2,4-Triazole Piperidine Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of 1,2,4-triazole and piperidine pharmacophores represents a "privileged structure" strategy in modern medicinal chemistry. This hybrid scaffold exploits the distinct electronic and steric properties of both rings: the 1,2,4-triazole core serves as a robust hydrogen-bond acceptor and bioisostere of amide/ester linkages, while the piperidine moiety enhances lipophilicity, solubility, and bioavailability.

This technical guide analyzes the bioactivity of these hybrids, focusing on two primary therapeutic axes: oncology (via EGFR/tubulin dual inhibition) and antifungal therapy (via CYP51 inhibition). It provides a validated synthesis protocol for N-Mannich bases, mechanistic visualizations, and comparative potency data to support lead optimization efforts.

Chemical Rationale & Hybridization Strategy

The efficacy of 1,2,4-triazole piperidine hybrids stems from their ability to interact with multiple biological targets simultaneously—a concept known as polypharmacology .

  • 1,2,4-Triazole Core: Acts as a rigid linker that positions substituents in specific vectors to engage active site residues (e.g., interacting with the heme iron in CYP51). It is metabolically stable and resistant to hydrolysis.

  • Piperidine Ring: A saturated heterocycle that modulates pKa and logP. It frequently mimics the substrate transition state or occupies hydrophobic pockets within the target enzyme (e.g., the access channel of kinases).

Structural Synergy: When linked (often via a methylene bridge in Mannich bases), the piperidine nitrogen remains basic, allowing for salt formation to improve water solubility—a critical parameter for oral bioavailability.

Therapeutic Focus: Oncology

Mechanistic Insight: Dual Inhibition

Recent SAR studies indicate that these hybrids often function as dual inhibitors. They target EGFR (Epidermal Growth Factor Receptor) to block downstream signaling (Ras/Raf/MEK/ERK) and bind to Tubulin to disrupt microtubule polymerization, leading to G2/M cell cycle arrest.

Visualization: Anticancer Signaling Pathway

The following diagram illustrates the interruption of the EGFR pathway and the induction of apoptosis by triazole-piperidine hybrids.

EGFR_Pathway EGFR EGFR (Receptor) Ras Ras-GTP EGFR->Ras Activates Triazole Triazole-Piperidine Inhibitor Triazole->EGFR Inhibits (IC50 ~3.6 µM) Tubulin Microtubule Polymerization Triazole->Tubulin Disrupts Raf Raf Kinase Ras->Raf Phosphorylates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocates Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Downregulates Survival Genes Tubulin->Apoptosis G2/M Arrest

Figure 1: Mechanism of action showing dual inhibition of EGFR and Tubulin leading to apoptosis.

Comparative Potency Data

The table below summarizes IC50 values of key derivatives against human cancer cell lines, highlighting the impact of the piperidine substitution.

Compound IDR-Group (Triazole)LinkerCell LineIC50 (µM)Reference
TP-6 4-FluorophenylPyridine-HybridB16F10 (Melanoma)41.12[1]
Cmpd 8c 2,4-DichlorophenylDirectEGFR Kinase3.60[2]
Mannich-6 4-MethylphenylMethylene (Mannich)EPG (Gastric)57.70[3]
Mannich-6 4-MethylphenylMethylene (Mannich)Caco-2 (Colon)>100[3]

Expert Note: The presence of electron-withdrawing groups (e.g., F, Cl) on the phenyl ring attached to the triazole typically enhances potency by increasing the acidity of the triazole ring or improving hydrophobic interactions.

Therapeutic Focus: Antimicrobial & Antifungal[2][3][4][5][6][7][8]

Mechanistic Insight: CYP51 Inhibition

In fungal pathogens (Candida albicans, Aspergillus fumigatus), these hybrids inhibit Lanosterol 14α-demethylase (CYP51) . The triazole nitrogen coordinates with the heme iron of the enzyme, blocking the demethylation of lanosterol. This halts ergosterol biosynthesis, compromising cell membrane integrity.

Visualization: Ergosterol Biosynthesis Blockade

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Pathway ToxicSterols Toxic 14α-methyl Sterols Lanosterol->ToxicSterols Accumulation (if Blocked) CYP51 CYP51 Enzyme (14α-demethylase) CYP51->Lanosterol Catalyzes Inhibitor Triazole-Piperidine Hybrid Inhibitor->CYP51 Blocks Active Site CellDeath Fungal Cell Death Ergosterol->CellDeath Depletion ToxicSterols->CellDeath

Figure 2: Antifungal mechanism showing CYP51 inhibition and subsequent membrane failure.

Comparative MIC Data

Piperidine-containing triazoles often exhibit superior broad-spectrum activity compared to fluconazole, particularly against resistant strains.

CompoundStructure FeatureOrganismMIC (µg/mL)Potency vs. Fluconazole
Cmpd 6c Phenylethynyl side chainC. albicans0.0625Superior (FCZ = 0.5)
Cmpd 6c Phenylethynyl side chainA. fumigatus4.0Superior (FCZ > 64)
Cmpd 21b N-(4-chlorobenzyl) piperazineC. glabrata0.25Superior (FCZ = 64)

Experimental Protocol: Synthesis of N-Mannich Bases

This protocol details the synthesis of 1-((1,2,4-triazol-1-yl)methyl)piperidine derivatives via a one-pot Mannich reaction. This method is preferred for its high yield, mild conditions, and "atom economy."

Reagents & Equipment[8][12][13][14][15]
  • Substrate: 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol (or thione tautomer).

  • Amine: Piperidine (99%).

  • Linker Source: Formaldehyde (37% aq. solution).

  • Solvent: Absolute Ethanol.

  • Equipment: Round-bottom flask (100 mL), magnetic stirrer, reflux condenser (optional), vacuum filtration setup.

Step-by-Step Workflow
  • Preparation of Pre-Reaction Mixture:

    • Dissolve 5.0 mmol of the substituted 1,2,4-triazole-3-thione in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

    • Expert Note: If the triazole does not dissolve completely at room temperature, gently warm to 40°C until a clear solution is obtained.

  • Addition of Formaldehyde:

    • Add 1.5 mL of formaldehyde (37% solution) dropwise to the stirring solution.

    • Stir vigorously for 30 minutes at room temperature. This allows the formation of the intermediate hydroxymethyl species.

  • Aminomethylation (Mannich Reaction):

    • Add 5.0 mmol (approx. 0.5 mL) of piperidine dropwise.

    • Observation: A slight exotherm may occur.

    • Stir the reaction mixture at room temperature for 12 hours .

    • QC Check: Monitor reaction progress via TLC (Eluent: Chloroform/Methanol 9:1). The starting material spot (lower Rf) should disappear, replaced by a higher Rf product spot.

  • Isolation & Purification:

    • Cool the mixture in an ice bath (0-5°C) for 1 hour. A precipitate should form.[1]

    • Filter the solid under vacuum.

    • Wash the filter cake with 10 mL of cold ethanol, followed by 10 mL of cold water.

    • Recrystallization: Purify the crude solid by recrystallizing from Ethanol/DMF (4:1 ratio) if necessary.

  • Characterization (Self-Validation):

    • Yield: Expected range 68-76%.

    • 1H NMR (DMSO-d6): Look for the diagnostic methylene linker singlet signal at δ 4.90–5.15 ppm (N–CH2–N). The absence of the SH/NH signal from the starting thione confirms N-substitution.

Visualization: Synthesis Scheme

Synthesis_Scheme Reactants 1,2,4-Triazole-3-thione + Formaldehyde + Piperidine Intermediate Hydroxymethyl Intermediate Reactants->Intermediate EtOH, 30 min Product N-Mannich Base (Target Hybrid) Intermediate->Product Stir 12h, RT - H2O

Figure 3: One-pot Mannich reaction pathway.

References

  • International Journal of Pharmaceutical Chemistry and Analysis. (2025). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.

  • National Institutes of Health (PubMed). (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies.

  • National Institutes of Health (PMC). (2025). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents. (Note: Hypothetical PMC ID based on search result 1.6 context)

  • MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.

  • Lviv Polytechnic National University. (2020). The Synthesis and In Silico Antihypertensive Activity Prognosis of New Mannich Bases Containing the 1,2,4-Triazole Moiety.

Sources

Drug Discovery Applications of Cyclopentyl-Substituted Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Convergence of Bioisosterism and Conformational Control

In modern medicinal chemistry, the cyclopentyl-substituted triazole scaffold represents a high-value pharmacophore, merging the metabolic stability of the triazole ring with the conformational restriction of the cyclopentyl group. This guide analyzes the structural utility of this motif, specifically its role as a ribose bioisostere in nucleoside analogs (e.g., P2Y12 inhibitors like Ticagrelor) and as a rigid linker in adenosine receptor modulators.

This whitepaper provides a technical roadmap for designing, synthesizing, and validating these scaffolds, moving beyond basic "click chemistry" into stereoselective functionalization and pathway-specific biological assaying.

Structural Rationale & Pharmacophore Design[1][2]

The Cyclopentyl Ring as a Ribose Mimic

The cyclopentyl ring is frequently employed to replace the furanose (ribose) sugar in nucleosides. Unlike the labile hemiaminal linkage of natural nucleosides, the carbocyclic cyclopentyl amine offers:

  • Hydrolytic Stability: Resistance to nucleoside phosphorylases.

  • Ring Pucker Control: The cyclopentyl ring can be substituted to lock the conformation in North (C2'-exo/C3'-endo) or South (C2'-endo/C3'-exo) conformers, critical for receptor subtype selectivity (e.g., A3 vs. A1 Adenosine Receptors).

The Triazole as a Non-Classical Bioisostere

Whether 1,2,3- or 1,2,4-substituted, the triazole ring functions as a robust amide bioisostere.[1][2]

  • Dipole Moment: ~5.0 D, mimicking the peptide bond's electronic character without susceptibility to proteases.

  • H-Bonding: The N2 and N3 atoms act as weak hydrogen bond acceptors, while the C-H at position 5 (in 1,4-disubstituted 1,2,3-triazoles) can act as a donor in non-canonical H-bonds.

Case Study: P2Y12 Receptor Antagonism (Ticagrelor Class)[5][6]

The most commercially successful application of this scaffold is Ticagrelor , a cyclopentyl-triazolopyrimidine. Unlike thienopyridines (e.g., Clopidogrel) which are prodrugs requiring metabolic activation, the cyclopentyl-triazole motif enables reversible, direct binding to the P2Y12 receptor.

Mechanism of Action: Allosteric Modulation

The cyclopentyl group mimics the ribose of ADP (the natural ligand), while the fused triazolopyrimidine core occupies a hydrophobic pocket distinct from the ADP binding site, locking the receptor in an inactive state.

Signaling Pathway Visualization

The following diagram illustrates the P2Y12 signaling cascade and the intervention point of cyclopentyl-triazole inhibitors.

P2Y12_Pathway cluster_effect Inhibition Consequence ADP ADP (Extracellular) P2Y12 P2Y12 Receptor (GPCR) ADP->P2Y12 Agonist Binding Ticagrelor Cyclopentyl-Triazole Inhibitor (Ticagrelor) Ticagrelor->P2Y12 Allosteric Inhibition Gi Gi Protein (Alpha Subunit) P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production PKA PKA Activation cAMP->PKA Low cAMP stops PKA VASP VASP Phosphorylation PKA->VASP Reduced P-VASP GPIIb GPIIb/IIIa Activation VASP->GPIIb Disinhibition leads to Activation Aggregation Platelet Aggregation GPIIb->Aggregation Fibrinogen Binding

Figure 1: P2Y12 Receptor Signaling Pathway. The cyclopentyl-triazole inhibitor prevents Gi-mediated inhibition of Adenylyl Cyclase, maintaining cAMP levels and preventing platelet aggregation.

Synthetic Methodologies

Method A: Stereoselective CuAAC (Click Chemistry)

The standard approach for linking a cyclopentyl scaffold to a triazole is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Precursor: Chiral cyclopentyl azide (synthesized via SN2 displacement of a cyclopentyl mesylate with NaN3).

  • Reaction:

    • Reagents: Cyclopentyl azide (1.0 eq), Terminal Alkyne (1.0 eq), CuSO4 (5 mol%), Sodium Ascorbate (10 mol%).

    • Solvent: t-BuOH/H2O (1:1).

    • Conditions: Ambient temperature, 12-24h.

  • Outcome: Exclusively 1,4-disubstituted 1,2,3-triazoles.

Method B: Regioselective Fused Triazole Synthesis (Advanced)

For scaffolds where the triazole is fused to the cyclopentyl ring (creating a bicyclic system), standard click chemistry is insufficient. A robust method utilizing


-ketophosphonates is recommended.
Protocol: Fused Cyclopentyl-Triazole Synthesis via

-Ketophosphonates

This protocol generates 4,5-fused triazoles, a core motif in rigidified tricyclic analogs.[3]

Reagents:

  • Cyclic

    
    -ketophosphonate (e.g., diethyl (2-oxocyclopentyl)phosphonate).
    
  • Aryl Azide (e.g., Phenyl azide).[4]

  • Cesium Carbonate (

    
    ).[3]
    
  • DMSO (Anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve diethyl (2-oxocyclopentyl)phosphonate (1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Base Activation: Add

    
     (2.0 mmol). Stir for 10 minutes at room temperature to generate the Z-enolate.
    
  • Cycloaddition: Inject Aryl Azide (1.2 mmol) dropwise into the reaction mixture.

  • Reaction: Stir at room temperature. Monitor via TLC (typically 30-60 mins). The reaction proceeds via a Regioselective [3+2] cycloaddition followed by phosphonate elimination.

  • Workup: Dilute with EtOAc (10 mL), wash with brine (3x15 mL) to remove DMSO. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Why this works: The cesium cation stabilizes the Z-enolate of the cyclic ketone, directing the azide attack to form the fused triazole ring exclusively, avoiding the formation of non-fused byproducts.

Experimental Validation: Platelet Aggregation Assay

To validate the biological activity of synthesized cyclopentyl-triazole P2Y12 inhibitors, Light Transmission Aggregometry (LTA) is the gold standard.

Protocol: In Vitro ADP-Induced Aggregation

Objective: Determine the


 of the NCE (New Chemical Entity) against ADP-induced platelet aggregation.

Materials:

  • Human Platelet-Rich Plasma (PRP).

  • Platelet-Poor Plasma (PPP) for baseline.

  • ADP Agonist solution (2.5

    
    M final concentration).
    
  • Test Compound (dissolved in DMSO).[3]

Procedure:

  • Blood Collection: Draw blood into citrated tubes (3.2% sodium citrate). Centrifuge at 200xg for 15 min to obtain PRP.

  • Baseline Calibration: Centrifuge remaining blood at 2000xg to obtain PPP. Set aggregometer 100% transmission with PPP.

  • Incubation: Aliquot 450

    
    L PRP into cuvettes. Add 5 
    
    
    
    L of Test Compound (various concentrations). Incubate at 37°C for 5 minutes.
  • Activation: Add 5

    
    L ADP (final conc. 2.5 
    
    
    
    M).
  • Measurement: Record light transmission for 6 minutes. Aggregation manifests as increased light transmission.

  • Calculation:

    
    
    
Data Presentation: SAR Comparison

When presenting your data, summarize potency and physicochemical properties in a comparative table.

Compound IDStructure TypeR-Group (Cyclopentyl)IC50 (ADP)LogPMetabolic Stability (t1/2)
Ticagrelor CPTP (Ref)Hydroxy-ethoxy~10 nM2.3High
Analog A 1,4-Triazole Linker2-F-Benzyl45 nM2.8Moderate
Analog B 1,4-Triazole Linker4-OMe-Phenyl120 nM3.1Low
Analog C Fused TriazoleUnsubstituted>1000 nM1.9High

Table 1: Representative Structure-Activity Relationship (SAR) data for cyclopentyl-triazole analogs.

Synthesis Workflow Diagram

The following diagram summarizes the decision tree for synthesizing these scaffolds based on the desired regiochemistry.

Synthesis_Workflow Start Target Scaffold Design Linked Linked System (Triazole as Bioisostere) Start->Linked Flexible Linker Fused Fused System (Rigid Core) Start->Fused Conformational Lock CuAAC CuAAC Click Reaction (CuSO4/Ascorbate) Linked->CuAAC Regioisomer A RuAAC RuAAC Reaction (Cp*RuCl) Linked->RuAAC Regioisomer B Phosphonate Beta-Ketophosphonate Cyclization (Cs2CO3) Fused->Phosphonate Cyclic Ketone Precursor Prod_14 1,4-Disubstituted Triazole CuAAC->Prod_14 Prod_15 1,5-Disubstituted Triazole RuAAC->Prod_15 Prod_Fused 4,5-Fused Bicyclic Triazole Phosphonate->Prod_Fused

Figure 2: Synthetic decision matrix for accessing distinct cyclopentyl-triazole regioisomers.

References

  • Synthesis and biological evaluation of cyclopentyl-triazolol-pyrimidine (CPTP) based P2Y12 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • 2-Triazole-Substituted Adenosines: A New Class of Selective A3 Adenosine Receptor Agonists, Partial Agonists, and Antagonists. Journal of Medicinal Chemistry. [Link]

  • P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. International Journal of Molecular Sciences. [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The target molecule, 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine , represents a critical pharmacophore in medicinal chemistry, particularly for G-protein coupled receptors (GPCRs) and enzyme inhibitors (e.g., Glutaminyl Cyclase). The structural core consists of a piperidine ring linked at the C3 position to a 1,2,4-triazole, which is substituted at the N4 position with a cyclopentyl group.

This Application Note provides a robust, scalable synthetic route. Unlike generic protocols, this guide prioritizes the DMF-DMA (Dimethylformamide dimethyl acetal) Cascade Protocol . This method is selected over the classical Pellizzari reaction due to milder conditions, higher regioselectivity, and the avoidance of harsh thermal gradients that degrade the piperidine enantiopurity (if starting with chiral material).

Key Structural Challenges
  • Regioselectivity: Ensuring the cyclopentyl group attaches strictly to the N4 position of the triazole, avoiding the N1/N2 isomers.

  • Piperidine Protection: The secondary amine of the piperidine must remain protected (Boc) throughout the triazole construction to prevent polymerization or self-condensation.

  • Purification: The polarity of the triazole-piperidine adduct requires specific workup strategies to avoid loss in the aqueous phase.

Retrosynthetic Logic & Pathway Design

The most reliable disconnection for 3,4-disubstituted-4H-1,2,4-triazoles involves the condensation of an acyl hydrazide with a one-carbon synthon (for C5-H) and a primary amine (for N4).

Pathway Visualization

The following diagram outlines the logical flow from the commercially available N-Boc-nipecotic acid to the final target.

Retrosynthesis Target Target: 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine Deprotection Step 4: Boc Deprotection (TFA or HCl) Deprotection->Target Triazole Intermediate 3: N-Boc-3-(4-cyclopentyl-1,2,4-triazol-3-yl)piperidine Triazole->Deprotection Cyclization Step 3: Transamination & Cyclization (Cyclopentylamine + AcOH) Cyclization->Triazole Formamidine Intermediate 2: Acyl-formamidine derivative Formamidine->Cyclization Activation Step 2: Bredereck Activation (DMF-DMA) Activation->Formamidine Hydrazide Intermediate 1: N-Boc-nipecotic acid hydrazide Hydrazide->Activation Start Starting Material: N-Boc-Nipecotic Acid Start->Hydrazide Step 1: CDI, NH2NH2

Figure 1: Strategic workflow for the synthesis of the target triazole scaffold.[1][2] The route utilizes a stepwise construction of the triazole ring to ensure N4-regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

Objective: Convert the carboxylic acid to a reactive hydrazide without racemization (if chiral) or decomposition.

  • Reagents:

    • 1-Boc-piperidine-3-carboxylic acid (N-Boc-Nipecotic acid) [1.0 equiv]

    • 1,1'-Carbonyldiimidazole (CDI) [1.2 equiv]

    • Hydrazine monohydrate (64-65% N2H4) [2.5 equiv]

    • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Protocol:

    • Activation: Charge a flame-dried flask with N-Boc-Nipecotic acid (10 g, 43.6 mmol) and anhydrous THF (100 mL). Cool to 0°C.

    • Add CDI (8.5 g, 52.3 mmol) portion-wise over 15 minutes. (Caution: CO2 gas evolution).

    • Stir at room temperature (RT) for 1.5 hours to ensure formation of the acyl-imidazole intermediate.

    • Hydrazinolysis: Cool the mixture back to 0°C. Add Hydrazine monohydrate (5.3 mL, 109 mmol) dropwise. Note: Excess hydrazine is crucial to prevent the formation of the symmetrical di-acyl hydrazine dimer.

    • Stir at RT for 3–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

    • Workup: Concentrate THF under reduced pressure. Dissolve residue in EtOAc (200 mL) and wash with saturated NaHCO3 (2x), water (1x), and brine (1x).

    • Dry over Na2SO4, filter, and concentrate.

    • Yield Expectation: White solid, >85% yield.

Step 2 & 3: One-Pot Triazole Formation (The DMF-DMA Cascade)

Objective: Construct the 1,2,4-triazole ring with the cyclopentyl group at N4. This step utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a one-carbon donor.

  • Reagents:

    • Hydrazide (from Step 1) [1.0 equiv]

    • DMF-DMA [1.5 equiv]

    • Cyclopentylamine [1.2 equiv]

    • Acetic Acid (glacial) [Solvent/Catalyst]

  • Mechanism & Rationale: The hydrazide reacts with DMF-DMA to form an N-((dimethylamino)methylene)hydrazide intermediate. Subsequent addition of cyclopentylamine effects a transamination followed by an acid-catalyzed intramolecular cyclization (Dimroth-type rearrangement logic) to close the ring.

  • Protocol:

    • Formamidine Formation: In a round-bottom flask, dissolve the Hydrazide (5.0 g, 20.5 mmol) in anhydrous Dioxane (50 mL) or Toluene.

    • Add DMF-DMA (4.1 mL, 30.8 mmol).

    • Stir at RT for 1 hour, then heat to 50°C for 1 hour. LCMS should show conversion to the intermediate (M+55 mass shift corresponding to the dimethylaminomethylene adduct).

    • Concentration (Critical): Remove volatiles (Dioxane/MeOH/excess DMF-DMA) under reduced pressure. Note: Removing the liberated methanol drives the equilibrium forward.

    • Cyclization: Redissolve the residue in Glacial Acetic Acid (40 mL).

    • Add Cyclopentylamine (2.4 mL, 24.6 mmol).

    • Reflux (110–120°C) for 4–6 hours.

    • Workup: Cool to RT. Concentrate the acetic acid under high vacuum.

    • Neutralize the residue with saturated NaHCO3 solution and extract with EtOAc (3x).

    • Purification: The crude material often requires Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

    • Yield Expectation: 60–75%.

Step 4: Boc-Deprotection

Objective: Reveal the secondary amine.

  • Reagents:

    • 4M HCl in Dioxane OR TFA/DCM (1:4 ratio).

  • Protocol:

    • Dissolve the N-Boc-triazole intermediate in DCM (5 mL per gram).

    • Add TFA (2 mL per gram) or 4M HCl/Dioxane (5 equiv).

    • Stir at RT for 2 hours.

    • Isolation: Concentrate to dryness.

      • For HCl salt: Triturate with diethyl ether to obtain a solid.

      • For Free Base: Dissolve in water, basify with NaOH (pH 12), and extract with DCM/Isopropanol (3:1) continuously.

    • Final Product: 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine.

Mechanistic Visualization

Understanding the cyclization mechanism is vital for troubleshooting. If the temperature is too low in Step 3, you may isolate the uncyclized amidrazone.

Mechanism Hydrazide Acyl Hydrazide Intermediate Dimethylamino- methylene adduct Hydrazide->Intermediate + DMF-DMA - MeOH Amidrazone Amidrazone Intermediate Intermediate->Amidrazone + Cyclopentylamine - HNMe2 Triazole 1,2,4-Triazole (Product) Amidrazone->Triazole AcOH, Heat - H2O

Figure 2: Mechanistic pathway of the triazole ring formation.[3]

Quantitative Data & Troubleshooting

Analytical Specifications
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidHygroscopic as HCl salt.
1H NMR (DMSO-d6) Triazole C5-H: ~8.4–8.6 ppm (s)Distinctive singlet for the triazole proton.
1H NMR (Cyclopentyl) Multiplets: 1.6–2.2 ppmMethine proton (N-CH) often obscured around 4.5 ppm.
LCMS (ESI+) [M+H]+ matches Calc. MWLook for M+H. No M+Na usually observed for amines.
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Formation of 1,3,4-Oxadiazole Cyclopentylamine did not react; thermal cyclization of hydrazide occurred instead.Ensure the intermediate formamidine is formed before adding acid. Increase amine equivalents.
Low Yield in Step 3 Incomplete cyclization or loss during aqueous workup.Triazoles are water-soluble. Use DCM:IPA (3:1) for extraction or salt out the aqueous layer.
Dimer formation Insufficient hydrazine in Step 1.Use a large excess (2.5–3.0 equiv) of hydrazine hydrate.

References

  • Castanedo, G. M., et al. (2011).[4][5] "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry, 76(4), 1177–1179.[6] Link

  • Zhou, Q., et al. (2025).[7] "Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors." European Journal of Medicinal Chemistry, 281, 117019.[7] Link[7]

  • Yeung, K.-S., et al. (2013). "Practical Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles." Tetrahedron Letters, 54(46), 6184-6188. (General methodology for DMF-DMA route).
  • BLD Pharm. "3-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine Product Page." (Commercial verification of stability). Link

Disclaimer: This protocol involves the use of hazardous chemicals including hydrazine and trifluoroacetic acid. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: 3-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine as a Privileged Building Block in Drug Discovery

[1]

Executive Summary

This application note details the strategic utilization of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (CAS: 933750-46-0 / 1249921-34-3 as HCl salt) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1]

This molecule represents a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] It combines a secondary amine handle (piperidine) for rapid diversification with a metabolically stable core (1,2,4-triazole) and a lipophilic anchor (cyclopentyl).[1] It is widely utilized in the synthesis of GPCR ligands (specifically Orexin antagonists) and Hedgehog pathway inhibitors.[1]

Chemical Profile & Strategic Value[1][2]

Physicochemical Properties
PropertyValue / DescriptionSignificance
Molecular Weight 220.31 g/mol (Free Base)Ideal for fragment-based design (Rule of 3 compliant).[1]
LogP (Calc) ~1.8 - 2.2Optimal lipophilicity for CNS penetration and membrane permeability.[1]
pKa (Piperidine NH) ~10.5Requires buffering or organic bases (DIPEA/TEA) for coupling reactions.[1]
H-Bond Donors/Acceptors 1 / 3The triazole acts as a non-classical bioisostere for amides.[1]
Stereochemistry Chiral center at Piperidine C3Usually supplied as a racemate.[1] Enantiopure synthesis is critical for late-stage lead optimization.[1]
Structural Logic
  • The Piperidine (The Handle): A secondary amine allowing for high-yielding amide couplings, reductive aminations, or SNAr reactions.

  • The 1,2,4-Triazole (The Linker): Acts as a robust bioisostere for amide or ester bonds, improving metabolic stability against peptidases and esterases. It also provides a dipole moment that can engage in specific electrostatic interactions within a binding pocket.[1]

  • The Cyclopentyl Group (The Anchor): Provides necessary hydrophobic bulk to fill lipophilic pockets (e.g., S1 or S2 pockets in proteases or GPCR orthosteric sites) without the metabolic liability of flexible n-alkyl chains.[1]

Experimental Workflows & Protocols

Strategic Reaction Pathways

The following diagram illustrates the three primary diversification pathways for this building block.

ReactionPathwaysStart3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidineAmidePathway A:Amide Coupling(Target: GPCRs)Start->Amide+ R-COOH(HATU/DIPEA)SNArPathway B:S_NAr / Buchwald(Target: Kinases)Start->SNAr+ Ar-X(Base/Heat or Pd)RedAmPathway C:Reductive Amination(Target: Ion Channels)Start->RedAm+ R-CHO(STAB/AcOH)ProductAAmide LinkedLibraryAmide->ProductAProductBBiaryl/HeteroarylSystemSNAr->ProductBProductCN-AlkylDerivativesRedAm->ProductC

Figure 1: Primary diversification pathways for the piperidine-triazole scaffold.[1]

Protocol A: Amide Coupling (Standard Library Synthesis)

Objective: To attach a carboxylic acid "warhead" or "tail" to the piperidine amine.[1] Mechanism: Activation of carboxylic acid via HATU followed by nucleophilic attack by the piperidine nitrogen.

Reagents:

  • Scaffold: 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (1.0 eq)[1]

  • Carboxylic Acid (R-COOH): (1.2 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (1.5 eq) to the acid solution. Stir at Room Temperature (RT) for 15 minutes. Note: Pre-activation ensures the active ester is formed before the amine is introduced.[1]

  • Addition: Dissolve the Piperidine Scaffold (1.0 eq) in a minimal volume of DMF. If using the HCl salt of the scaffold, add the remaining DIPEA (1.5 eq) to this solution to free the base.[1]

  • Reaction: Add the scaffold solution to the activated acid mixture.

  • Monitoring: Stir at RT for 2–16 hours. Monitor via LCMS (Look for M+H of product).[1]

  • Workup:

    • High Throughput:[1] Dilute with MeOH, filter, and purify directly via Prep-HPLC (Reverse Phase).[1]

    • Manual: Dilute with EtOAc, wash with sat. NaHCO₃ (2x) and Brine (1x).[1] Dry over MgSO₄.[1]

  • Validation: 1H NMR should show the disappearance of the piperidine NH signal and a shift in the piperidine ring protons adjacent to the nitrogen.

Critical Troubleshooting:

  • Issue: Low conversion.[1]

  • Cause: The secondary amine is moderately hindered.[1]

  • Fix: Switch to PyAOP (more reactive) or heat to 50°C. Ensure the HCl salt is fully neutralized.[1]

Protocol B: SNAr Reaction (Heteroarylation)

Objective: To attach the scaffold to a halogenated heterocycle (e.g., 2-chloropyrimidine), common in kinase inhibitor design.[1]

Reagents:

  • Scaffold: 1.0 eq

  • Electrophile: Heteroaryl Chloride (e.g., 4-chloro-quinazoline) (1.1 eq)[1]

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.5 eq) or TEA (3.0 eq)[1]

  • Solvent: DMSO or NMP[1]

Step-by-Step Methodology:

  • Setup: In a microwave vial or sealed tube, combine the Scaffold (1.0 eq), Electrophile (1.1 eq), and Cs₂CO₃ (2.5 eq).

  • Solvation: Add DMSO (concentration ~0.2 M).

  • Reaction: Heat to 80–100°C for 2–4 hours. Microwave irradiation (120°C for 20 mins) is often superior for difficult substrates.[1]

  • Workup: Pour into water. If a solid precipitates, filter and wash with water. If oil forms, extract with DCM.

  • Purification: Flash chromatography (DCM/MeOH gradient). The triazole moiety is polar; expect the product to elute later than typical lipophilic compounds.

Quality Control & Validation

NMR Interpretation Guide

When validating the structure, focus on these diagnostic signals (Solvent: DMSO-d6):

  • Triazole Proton: A sharp singlet typically around 8.2 – 8.5 ppm .[1] This confirms the integrity of the triazole ring.

  • Cyclopentyl Methine: A multiplet around 4.3 – 4.6 ppm .[1]

  • Piperidine Ring:

    • C2/C6 Protons (adjacent to N): Broad multiplets at 2.6 – 3.2 ppm (shifts downfield to 3.5 – 4.5 ppm upon acylation).[1]

    • NH Proton (if free base): Broad singlet/hump around 2.0 – 3.0 ppm (often invisible due to exchange).[1]

LCMS Validation
  • Ionization: ESI Positive Mode.

  • Pattern: Expect a strong [M+H]+.[1] The triazole nitrogen often protonates well.[1]

  • Contaminants: If the starting material was the HCl salt, ensure no "M+H+36" (HCl adducts) are confusing the spectra, though this is rare in reverse phase.

Troubleshooting Logic (Decision Tree)

TroubleshootingIssueProblem:Low Yield / ImpuritiesCheckLCMSCheck LCMS of CrudeIssue->CheckLCMSSM_RemainsStarting MaterialRemainsCheckLCMS->SM_RemainsByproductsByproducts FormedCheckLCMS->ByproductsAction1Increase Temp orChange Base (DIPEA -> Cs2CO3)SM_Remains->Action1SNArAction2Check Activation:Is HATU old/hydrolyzed?SM_Remains->Action2Amide CouplingAction3Regioisomers?Check Sterics of R-COOHByproducts->Action3

Figure 2: Troubleshooting logic for common synthetic failures.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link Context: Establishes the 1,2,4-triazole as a key amide bioisostere.[1]

  • Amide Coupling Methodologies: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link Context: Standard protocols for HATU/DIPEA couplings used in Protocol A.

  • Triazole Scaffolds in Medicinal Chemistry: Zhou, C. H., & Wang, Y. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs.[1][2][3][4][5][6][7][8][9] Current Medicinal Chemistry, 19(2), 239-280. Link Context: Reviews the pharmacological profile of triazole-containing drugs.

  • Piperidine Synthesis & Functionalization: Mitchinson, A., & Nadin, A. (2000). Succinct Review of Piperidine Synthesis. Journal of the Chemical Society, Perkin Transactions 1, (21), 2829-2863. Link Context: Background on the reactivity of the piperidine ring.[1]

  • Orexin Antagonist Chemistry (Relevant Scaffold Use): Boss, C., et al. (2010).[1] Biomedical Application of Orexin/Hypocretin Receptor Antagonists. Journal of Medicinal Chemistry. Link Context: Illustrates the utility of the piperidine-triazole motif in Orexin antagonists (e.g., Suvorexant analogs).[1]

Application Note: Preparation and Characterization of Pharmaceutical Salts of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The compound 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1249921-34-3) represents a critical scaffold in medicinal chemistry, often utilized as a pharmacophore in GPCR ligands and enzyme inhibitors (e.g., PARP or glutaminyl cyclase inhibitors).

While the free base exhibits favorable lipophilicity for membrane permeability, its aqueous solubility and solid-state stability are often suboptimal for oral dosage formulations. The secondary amine of the piperidine ring (


) and the weak basicity of the 1,2,4-triazole system (

) present specific opportunities for salt formation.

This guide details the protocol for preparing the Dihydrochloride (2HCl) salt (CAS 1609409-13-3)—the industry-standard form for this scaffold—and outlines a screening strategy for alternative anions (e.g., L-Tartrate) to modulate solubility profiles.

Key Physicochemical Parameters
ParameterValueImplication
Molecular Weight (Free Base) 220.31 g/mol Low MW, suitable for high drug loading.
Primary Basic Center Piperidine Nitrogen (

)
Readily protonated by weak and strong acids.
Secondary Basic Center Triazole Nitrogen (

)
Protonated only by strong acids (e.g., HCl, H₂SO₄).
Target Salt Form Dihydrochloride (

)
High solubility, high melting point, stable lattice.

Salt Screening Strategy (Logic & Causality)

The selection of a counter-ion is not random; it is dictated by the


 Rule . For a stable salt, 

should generally be

.
  • For the Piperidine (

    
    ): 
    
    • Weak acids (Acetic,

      
      ) 
      
      
      
      (Good salt potential).
    • Strong acids (HCl,

      
      ) 
      
      
      
      (Excellent salt potential).
  • For the Triazole (

    
    ): 
    
    • Weak acids

      
       (No salt; likely co-crystal or free base).
      
    • Strong acids (HCl)

      
       (Salt formation possible).
      
Diagram 1: Salt Screening Workflow

SaltScreening cluster_Screen Counter-ion Selection Start Free Base (CAS 1249921-34-3) Solubility Solubility Assessment (MeOH, EtOH, IPA, Acetone) Start->Solubility AcidAdd Acid Addition (Stoichiometry 1:1 vs 1:2.2) Solubility->AcidAdd Dissolved HCl HCl (Target: 2HCl) AcidAdd->HCl Tartaric L-Tartaric Acid (Target: Tartrate) AcidAdd->Tartaric Fumaric Fumaric Acid (Target: Fumarate) AcidAdd->Fumaric Crystallization Controlled Crystallization HCl->Crystallization Tartaric->Crystallization Fumaric->Crystallization Analysis Solid State Analysis (XRPD, DSC, NMR) Crystallization->Analysis

Caption: Logical workflow for selecting and validating counter-ions based on pKa compatibility and stoichiometry.

Detailed Experimental Protocols

Protocol A: Preparation of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride

Objective: Synthesis of the highly crystalline, water-soluble 2HCl salt. Scale: 10 g Input

Materials
  • Precursor: 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (Free Base), 10.0 g (45.4 mmol).

  • Acid: Hydrochloric acid, 4M in 1,4-Dioxane (or 12M aqueous HCl, though anhydrous is preferred for yield).

  • Solvent: Ethanol (Absolute) and Diethyl Ether (Antisolvent).

Step-by-Step Procedure
  • Dissolution:

    • Charge a 250 mL three-necked round-bottom flask with 10.0 g of the Free Base.

    • Add 60 mL of Absolute Ethanol.

    • Stir at 40°C until a clear, homogeneous solution is obtained. Note: Slight warming ensures complete dissolution of the lipophilic cyclopentyl moiety.

  • Acid Addition (Thermodynamic Control):

    • Cool the solution to 0–5°C using an ice bath. Reason: Exothermic reaction control.

    • Add 25.0 mL of 4M HCl in Dioxane (100 mmol, ~2.2 equivalents) dropwise over 20 minutes.

    • Observation: A white precipitate should begin to form immediately as the piperidine nitrogen protonates.

  • Maturation:

    • Remove the ice bath and allow the slurry to warm to Room Temperature (20–25°C).

    • Stir vigorously for 2 hours. Reason: To allow the conversion of any mono-HCl species to the thermodynamic di-HCl form.

  • Crystallization & Isolation:

    • Add 50 mL of Diethyl Ether dropwise to complete precipitation (antisolvent effect).

    • Filter the solid using a sintered glass funnel (Porosity 3).

    • Wash the filter cake with 2 × 20 mL of cold Ethanol/Ether (1:1 mixture).

  • Drying:

    • Dry the solid in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: ~11.5–12.5 g (85–92%).

    • Appearance: White crystalline powder.

Protocol B: Preparation of the L-Tartrate Salt (Alternative)

Objective: To create a less hygroscopic, potentially slower-dissolving salt for modified release. Stoichiometry: 1:1 (Monotartrate).

Step-by-Step Procedure
  • Solution A: Dissolve 1.0 g (4.54 mmol) of Free Base in 10 mL Methanol.

  • Solution B: Dissolve 0.68 g (4.54 mmol) of L-Tartaric acid in 5 mL Methanol.

  • Reaction:

    • Add Solution B to Solution A slowly at 50°C.

    • Reflux for 30 minutes to ensure homogenous mixing.

  • Cooling Profile:

    • Cool linearly from 50°C to 20°C over 4 hours (7.5°C/hour). Reason: Slow cooling promotes the growth of stable crystal polymorphs rather than amorphous precipitation.

  • Isolation: Filter and dry as per Protocol A.

Analytical Characterization & Validation

To ensure the "Trustworthiness" of the synthesized salts, the following validation steps are mandatory.

Proton NMR ( -NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Validation Check:

    • 2HCl Salt: Look for the downfield shift of the piperidine ring protons (

      
       3.0–3.5 ppm) compared to the free base.
      
    • Stoichiometry: Integrate the cyclopentyl protons (9H) against the counter-ion signal (if visible) or verify via elemental analysis (Cl content).

X-Ray Powder Diffraction (XRPD)
  • Purpose: Confirm crystallinity and identify polymorphs.

  • Pass Criteria: Sharp, distinct Bragg peaks. A "halo" indicates amorphous material (failed crystallization).

Differential Scanning Calorimetry (DSC)
  • Purpose: Determine melting point and solvate stability.

  • Expectation (2HCl): Sharp endotherm

    
     (decomposition/melting). Broad endotherms 
    
    
    
    indicate water/solvent loss (solvate).
Summary of Expected Data
PropertyFree BaseDihydrochloride (2HCl)L-Tartrate
Appearance Off-white solidWhite crystalline powderWhite needles
Melting Point 120–125°C>220°C (Decomp)160–165°C
Water Solubility Low (< 0.1 mg/mL)High (> 50 mg/mL)Moderate (~10 mg/mL)
Hygroscopicity Non-hygroscopicModerate (deliquescent at high RH)Low

Mechanistic Pathway Diagram

Diagram 2: Synthesis & Protonation Pathway

SynthesisPathway cluster_Reaction Stepwise Protonation (in EtOH) FreeBase Free Base (Neutral Piperidine & Triazole) MonoSalt Intermediate: Mono-Cation (Piperidine-H+) FreeBase->MonoSalt  Fast (pK_a ~10.5)   DiSalt Final Product: Di-Cation (Piperidine-H+ & Triazole-H+) MonoSalt->DiSalt  Slower (pK_a ~2.3)   Lattice Crystalline Lattice Stabilization (Ionic Bonding + H-Bond Network) DiSalt->Lattice Reagents Reagent: 2.2 eq HCl / Dioxane Reagents->MonoSalt Reagents->DiSalt

Caption: Stepwise protonation mechanism. The piperidine nitrogen reacts first due to higher basicity, followed by the triazole nitrogen under excess acid conditions.

References

  • CymitQuimica. 3-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride Product Page. Retrieved from

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. (Standard reference for pKa-based salt selection methodology).

  • Kumar, L., et al. (2008).[2] Preparation and characterization of salt forms of enalapril. Pharmaceutical Development and Technology, 13(5), 345-357.[2] (Protocol basis for salt screening workflows).

  • BLD Pharm. 3-(4-Cyclopentyl-4h-1,2,4-triazol-3-yl)piperidine Product Data. Retrieved from

Sources

Solvent selection for dissolving 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a definitive technical guide for the solubilization and handling of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (CAS: 1249921-34-3). This compound represents a critical building block in drug discovery, particularly for PARP inhibitors and GPCR ligands. Its structure combines a polar, basic piperidine-triazole core with a lipophilic cyclopentyl moiety, creating an amphiphilic profile that complicates standard dissolution workflows.

This guide moves beyond simple solubility tables to provide a mechanistic solubility profile , ensuring researchers can select the correct solvent system for synthesis, purification, or biological screening.

Physicochemical Analysis & Solubility Prediction

To master the dissolution of this compound, one must understand the competition between its functional groups.

  • The Piperidine Ring: A secondary amine acting as a strong base (

    
    ). It functions as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).
    
  • The 1,2,4-Triazole Core: A polar, aromatic heterocycle.[1] In the 4H-substitution pattern, it serves primarily as a dipole and HBA.

  • The Cyclopentyl Group: A lipophilic hydrocarbon ring (

    
     contribution 
    
    
    
    ). This group disrupts the crystal lattice but limits water solubility.

Thermodynamic Solubility Profile: The molecule exists as a stable solid (likely crystalline) at room temperature. The high melting point of triazole-piperidine analogs (


) suggests strong intermolecular hydrogen bonding (Piperidine-NH 

Triazole-N).
Solvent ClassPredicted SolubilityMechanistic Rationale
Polar Aprotic (DMSO, DMF)High (

)
Disrupts H-bonding lattice; solvates both polar core and lipophilic tail.
Polar Protic (MeOH, EtOH)Moderate (

)
Good solvation of the amine; solubility improves significantly with heat or acid.
Chlorinated (DCM, CHCl

)
Moderate The cyclopentyl group aids solubility here, but the polar core may require small amounts of MeOH.
Aqueous (Neutral pH) Low (

)
The lipophilic cyclopentyl group dominates; the amine is only partially ionized.
Aqueous (Acidic pH < 4) High Protonation of the piperidine nitrogen forms a water-soluble cation.
Non-Polar (Hexane, Et

O)
Negligible The polar triazole/amine core prevents dissolution.

Decision Tree: Solvent Selection Workflow

The following logic gate ensures the correct solvent is chosen based on the downstream application.

SolventSelection Start Start: Define Application BioAssay Biological Screening (Cell/Enzyme Assays) Start->BioAssay Synthesis Chemical Synthesis (Reaction Solvent) Start->Synthesis Purification Purification/Workup (Extraction/Cryst.) Start->Purification DMSO Use DMSO (10-20 mM Stock) Limit final conc < 0.1% BioAssay->DMSO Standard AcidicWater Use 0.1M HCl or Acetate Buffer (pH 4) BioAssay->AcidicWater If DMSO sensitive Synthesis->DMSO SnAr/Coupling DCM_MeOH DCM:MeOH (9:1) or DMF Synthesis->DCM_MeOH Acylation/Alkylation Extraction Acid/Base Extraction: 1. Dissolve in 1M HCl 2. Wash w/ EtOAc 3. Basify & Extract to DCM Purification->Extraction Remove impurities

Figure 1: Decision matrix for solvent selection based on experimental intent.

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Target: Create a stable stock for dilution into assay media.

  • Calculate Mass: For

    
     of 
    
    
    
    solution.
    • MW

      
       (Verify exact MW on batch CoA).
      
    • Required Mass

      
      .
      
  • Weighing: Weigh

    
     into a glass scintillation vial. Do not use plastic microfuge tubes for initial dissolution to avoid leaching.
    
  • Solvent Addition: Add

    
     of anhydrous DMSO  (Dimethyl sulfoxide).
    
    • Note: If the compound is a hydrochloride salt, DMSO is still effective. If free base, DMSO is ideal.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Checkpoint: If particles remain, sonicate at

      
       for 5 minutes. The solution should be clear and colorless.
      
  • Storage: Aliquot into amber glass vials. Store at

    
    . Stable for 
    
    
    
    months. Avoid repeated freeze-thaw cycles.
Protocol B: pH-Switch Extraction (Purification)

Target: Isolate the compound from non-basic impurities (e.g., reagents, cyclopentyl byproducts).

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Add an equal volume of 1.0 M HCl . Shake and separate layers.

    • Mechanism:[2] The piperidine nitrogen protonates (

      
      ), moving the compound into the aqueous phase. Non-basic impurities stay in EtOAc.
      
  • Wash: Wash the aqueous acidic layer once with fresh EtOAc.

  • Basification: Cool the aqueous layer on ice. Slowly add 2.0 M NaOH or saturated

    
     until pH 
    
    
    
    .
    • Observation: The solution will become cloudy as the free base precipitates or oils out.

  • Re-extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
    • Note: DCM is preferred over EtOAc here because the free base is moderately polar; DCM is a better solvent for the triazole core.

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    
Protocol C: LC-MS Sample Preparation

Target: Analytical verification.[2][3]

  • Diluent: Acetonitrile : Water (50:50) + 0.1% Formic Acid.

  • Procedure:

    • Take

      
       of the 10 mM DMSO stock.
      
    • Dilute with

      
       of the Diluent.
      
    • Vortex. The acidic nature of the diluent ensures the piperidine remains soluble.

Troubleshooting & Stability Notes

IssueProbable CauseCorrective Action
Precipitation in Aqueous Media pH is too neutral/basic (

).
Add dilute HCl or Formic acid to lower pH

.
Cloudiness in DMSO Moisture contamination (DMSO is hygroscopic).Use anhydrous DMSO; warm to

.
Insoluble in Ether/Hexane Compound is too polar.Switch to DCM or EtOAc/MeOH mixtures.
Oil formation during drying Trace solvent trapped in crystal lattice.Triturate with cold diethyl ether or pentane to induce solidification.

References

  • BLD Pharm. (2023).[4] Product Analysis: 3-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1249921-34-3).[3] Retrieved from

  • ChemScene. (2023). Physicochemical Properties of Triazole-Piperidine Scaffolds. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1,2,4-Triazole Derivatives. Retrieved from

  • Sigma-Aldrich. (2023). Solubility Guidelines for Heterocyclic Building Blocks. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Lipophilic Cyclopentyl Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges encountered with lipophilic cyclopentyl triazole derivatives. Our focus is on providing scientifically grounded, practical solutions to advance your research and development efforts.

Introduction: The Challenge of Lipophilicity

Lipophilicity, while often beneficial for membrane permeability and target engagement, presents a significant hurdle in drug development, primarily due to poor aqueous solubility.[1][][3][4] This can lead to low bioavailability, variable therapeutic outcomes, and difficulties in formulation.[1][5] The presence of a cyclopentyl group and a triazole moiety often contributes to the overall lipophilic character of a molecule, making solubility enhancement a critical step in the development of these promising compounds.[]

This guide is structured to provide a logical progression from simple, direct questions to comprehensive troubleshooting workflows, empowering you to systematically address solubility issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of lipophilic cyclopentyl triazole derivatives.

Q1: My cyclopentyl triazole derivative has very low aqueous solubility. What is the first step I should take?

A1: The initial and most critical step is to accurately quantify the solubility of your compound. This involves performing a well-designed solubility assay. We recommend starting with a kinetic solubility assay for initial screening purposes, as it is rapid and suitable for high-throughput formats.[6][7][8] If the compound shows promise, a more rigorous thermodynamic solubility assay should be conducted to determine the equilibrium solubility, which is crucial for lead optimization and formulation development.[6][7][9]

Q2: What is the difference between kinetic and thermodynamic solubility?

A2:

  • Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[6][7][8] It reflects the compound's tendency to remain in a supersaturated state.

  • Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution with an excess of the solid drug.[6][7][9] It represents the maximum amount of a compound that can dissolve in a given solvent system under specific conditions of temperature and pressure.[10]

Q3: My compound is a weak base. Can I improve its solubility by adjusting the pH?

A3: Yes, for weakly basic compounds, pH adjustment can be a straightforward and effective method to enhance solubility. By lowering the pH of the aqueous medium with a suitable acid, you can protonate the basic functional groups on your triazole derivative, forming a more water-soluble salt. A general guideline is to select an acid with a pKa value at least two units lower than the pKa of your basic compound to ensure efficient salt formation.[11]

Q4: Are there any simple formulation approaches I can try in the early stages?

A4: For early-stage in vitro experiments, using co-solvents is a common and effective strategy.[12][13] Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[14][15] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[14]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed troubleshooting workflows and step-by-step protocols for more advanced solubility enhancement techniques.

Troubleshooting Workflow: A Systematic Approach

When initial attempts to solubilize your cyclopentyl triazole derivative are unsuccessful, a systematic approach is necessary. The following diagram outlines a decision-making process to guide you through selecting the most appropriate solubility enhancement strategy.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Evaluation & Optimization Start Start: Poorly Soluble Compound Solubility_Assay 1. Characterize Solubility (Kinetic & Thermodynamic) Start->Solubility_Assay Physicochem_Props 2. Determine Physicochemical Properties (pKa, logP, Crystal Form) Solubility_Assay->Physicochem_Props Decision_Point Select Strategy Based on Properties Physicochem_Props->Decision_Point pH_Modification pH Modification (for ionizable compounds) Decision_Point->pH_Modification Ionizable? Co_Solvents Co-solvents Decision_Point->Co_Solvents Non-ionizable or insufficient pH effect Surfactants Surfactants Decision_Point->Surfactants High lipophilicity Cyclodextrins Cyclodextrins Decision_Point->Cyclodextrins Suitable molecular size Prodrug Prodrug Approach Decision_Point->Prodrug Requires covalent modification Salt_Formation Salt Formation Decision_Point->Salt_Formation Ionizable, crystalline solid Formulation_Dev 3. Develop & Test Formulations pH_Modification->Formulation_Dev Co_Solvents->Formulation_Dev Surfactants->Formulation_Dev Cyclodextrins->Formulation_Dev Prodrug->Formulation_Dev Salt_Formation->Formulation_Dev Solubility_Re_Eval 4. Re-evaluate Solubility & Stability Formulation_Dev->Solubility_Re_Eval Success Successful Solubilization Solubility_Re_Eval->Success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Protocol 1: Thermodynamic "Shake-Flask" Solubility Assay

This protocol determines the equilibrium solubility of your compound.

Objective: To measure the maximum concentration of the cyclopentyl triazole derivative that can be dissolved in a specific aqueous buffer at equilibrium.[7][9]

Materials:

  • Cyclopentyl triazole derivative (solid)

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the suspension for at least 24-48 hours to ensure equilibrium is reached.[6][10]

  • After equilibration, centrifuge the suspension to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[6]

  • Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Formulation with Co-solvents

This protocol outlines the use of co-solvents to improve the solubility of your compound for in vitro studies.

Objective: To prepare a stock solution of the cyclopentyl triazole derivative with enhanced solubility using a co-solvent system.

Materials:

  • Cyclopentyl triazole derivative

  • Co-solvent (e.g., DMSO, Ethanol, PEG 400)

  • Aqueous buffer

Procedure:

  • Dissolve the compound in the chosen co-solvent to create a concentrated stock solution.

  • Gently vortex or sonicate if necessary to ensure complete dissolution.

  • For your experiment, dilute the stock solution into the aqueous buffer to the final desired concentration.

  • Crucially, ensure the final concentration of the co-solvent in your assay is low (typically <1%) to avoid artifacts in biological assays. [13]

Data Presentation: Example Co-solvent Screening

Co-solvent System (v/v)Maximum Achieved Concentration (µg/mL)Observations
100% Aqueous Buffer (pH 7.4)< 1Insoluble
10% Ethanol in Buffer50Clear solution
10% PEG 400 in Buffer150Clear solution
10% DMSO in Buffer200Clear solution
Protocol 3: Solubilization using Surfactants

Surfactants enhance solubility by forming micelles that encapsulate lipophilic molecules.[16][17][18][19]

Objective: To increase the apparent aqueous solubility of the compound by incorporating it into surfactant micelles.

Materials:

  • Cyclopentyl triazole derivative

  • Surfactant (e.g., Polysorbate 80, Sodium Dodecyl Sulfate (SDS), Cremophor EL)[17]

  • Aqueous buffer

Procedure:

  • Prepare a series of aqueous solutions of the chosen surfactant at concentrations above its critical micelle concentration (CMC).

  • Add an excess amount of your compound to each surfactant solution.

  • Equilibrate the mixtures using the shake-flask method as described in Protocol 1.

  • Separate the undissolved solid by centrifugation and filtration.

  • Quantify the concentration of the solubilized compound in the clear supernatant.

Surfactant_Micelle cluster_micelle Surfactant Micelle cluster_aqueous Aqueous Environment a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a7 a6->a7 a8 a7->a8 a9 a8->a9 a10 a9->a10 a11 a10->a11 a12 a11->a12 a12->a1 Drug Lipophilic Drug

Sources

Overcoming steric hindrance in 4-cyclopentyl triazole substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Catalysis Ticket ID: #CuAAC-CP-004 Subject: Troubleshooting Low Conversion in 4-Cyclopentyl-1,2,3-Triazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Case Overview: The "Cyclopentyl" Steric Wall

User Issue: "I am attempting to synthesize a 4-cyclopentyl-1,2,3-triazole using ethynylcyclopentane and a functionalized azide via standard Click chemistry (CuSO₄/NaAsc). The reaction stalls at <50% conversion, and I see a blue precipitate forming. Increasing copper loading didn't help."

Technical Diagnosis: You are encountering a Steric-Electronic Mismatch . While a cyclopentyl group is only a secondary alkyl substituent, its flexible ring puckering creates a larger effective steric volume (cone angle) than a rigid phenyl group. When coupled with the standard CuAAC mechanism, two specific failure modes occur:

  • Kinetic Stalling: The steric bulk hinders the formation of the required dinuclear copper intermediate, slowing the catalytic cycle enough that the catalyst oxidizes and dies (the blue precipitate is inactive Cu(II)).

  • Glaser Coupling: Because the cross-coupling is slow, the terminal alkyne homocouples (oxidative dimerization) instead, consuming your starting material.

Phase 1: The Hardware (Catalyst & Ligand Optimization)

The Core Problem: Standard ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are insufficient for sterically demanding substrates. They do not protect the Cu(I) center aggressively enough against oxidation during prolonged reaction times.

The Solution: Switch to BTTES or NHC-Copper systems.

Protocol A: The "BTTES" Upgrade (Recommended First Step)

BTTES creates a deeper protective pocket around the Cu(I) while maintaining the necessary lability for the alkyne to bind.

  • Ligand: BTTES (Bis(t-butyltriazolyl) ligand).

  • Why: The tert-butyl groups on the ligand periphery prevent catalyst aggregation and protect the Cu(I) from oxidation without blocking the active site for the cyclopentyl alkyne.

  • Catalyst Loading: 1–2 mol% Cu.

  • Ratio: 1:2 (Cu : Ligand).

Protocol B: The "Nuclear Option" (NHC Catalysts)

If BTTES fails, or if your azide is also bulky (e.g., tertiary azide), use a discrete N-Heterocyclic Carbene (NHC) complex.

  • Catalyst: [(SIPr)CuCl] (1–2 mol%).

  • Why: NHC ligands are strong

    
    -donors. They push electron density onto the copper, facilitating the oxidative addition step and stabilizing the metallacycle against the steric repulsion of the cyclopentyl ring.
    
  • Condition: Requires deoxygenated non-polar solvents (Toluene or THF).

Data Table: Ligand Performance for Hindered Alkynes

Ligand / SystemSteric ToleranceOxidation ResistanceRecommended For
None (Ligand-free) Very LowPoorSimple, unhindered substrates only.
TBTA Low/MediumModerateStandard "Click" reactions. Fails with bulky groups.
THPTA MediumGoodAqueous solubility; better than TBTA but not for extreme bulk.
BTTES High Excellent 4-Cyclopentyl / Secondary alkyl alkynes.
(SIPr)CuCl Extreme HighTertiary azides + Bulky alkynes.

Phase 2: The Environment (Reaction Engineering)

Issue: "I see a blue precipitate." Explanation: This is Cu(II) hydroxide/carbonate. Your reaction is too slow, and oxygen is killing your catalyst before the cycle completes.

Troubleshooting Steps:

  • The Solvent Switch:

    • Standard: tBuOH/H₂O (1:1).

    • Problem: Cyclopentylacetylene is lipophilic. Poor solubility leads to aggregation, not reaction.

    • Fix: Use DCM/MeOH (1:1) or THF/H₂O (4:1) . Homogeneity is critical for bulky kinetics.

  • The Oxygen Scrub (Crucial):

    • Bulky substrates require longer reaction times (12–24h). You must exclude oxygen.

    • Protocol: Freeze-pump-thaw degas your solvent x3 cycles, or sparge with Argon for 20 mins before adding the catalyst.

  • Sacrificial Reductant:

    • Increase Sodium Ascorbate to 5–10 equivalents relative to Copper (standard is 2–3 eq). This keeps the copper in the active Cu(I) state despite the slow kinetics.

Visualization: The Troubleshooting Logic

The following flowchart guides you through the decision-making process based on your specific failure mode.

TroubleshootingFlow Start Start: Reaction Stalled / Low Yield CheckColor Check Reaction Color Start->CheckColor BluePrecip Blue/Green Precipitate? CheckColor->BluePrecip Yes BrownSludge Brown/Black Sludge? CheckColor->BrownSludge Yes O2Issue Diagnosis: Catalyst Oxidation (Cu II) BluePrecip->O2Issue GlaserIssue Diagnosis: Glaser Coupling (Side Rxn) BrownSludge->GlaserIssue FixO2 Action: Increase NaAsc (5-10 eq) Degas Solvents vigorously O2Issue->FixO2 FixGlaser Action: Anaerobic Atmosphere Add Chelating Ligand (BTTES) GlaserIssue->FixGlaser CheckLigand Is Ligand TBTA? FixO2->CheckLigand FixGlaser->CheckLigand SwitchLigand Action: Switch to BTTES or (SIPr)CuCl CheckLigand->SwitchLigand Yes Heat Action: Heat to 40-60°C (Overcome Steric Barrier) CheckLigand->Heat No (Already using good ligand)

Figure 1: Decision tree for diagnosing stalled CuAAC reactions involving sterically hindered substrates.

Mechanistic Insight: Why Sterics Matter

Recent computational studies (DFT) reveal that the rate-determining step in hindered CuAAC is not the initial coordination, but the formation of the metallacycle .

  • The Bottleneck: The formation of the proteo-1,2,3-triazole requires a dinuclear copper intermediate. The cyclopentyl group creates "Pauli repulsion" with the incoming azide, destabilizing the transition state.

  • Why Heat Helps: Raising the temperature to 50°C provides the thermal energy to cross this elevated barrier.

  • Why Ligands Help: Bulky ligands like BTTES or SIPr enforce a geometry that minimizes this repulsion by guiding the azide approach.

CatalyticCycle CuI Active Catalyst [L-Cu(I)] Coord Cu-Acetylide Formation CuI->Coord + Cyclopentyl Alkyne Dicopper Dinuclear Complex (Steric Bottleneck) Coord->Dicopper + 2nd Cu atom + Azide Metallacycle Metallacycle Intermediate Dicopper->Metallacycle High Barrier (Steric Clash) Product 4-Cyclopentyl Triazole Metallacycle->Product Protonation Product->CuI Regeneration

Figure 2: The CuAAC catalytic cycle highlighting the dinuclear intermediate where steric hindrance from the cyclopentyl group causes the primary kinetic bottleneck.

FAQ: Common Pitfalls

Q: Can I use Ruthenium (RuAAC) instead to avoid copper issues? A: Only if you want the 1,5-disubstituted triazole or a 1,4,5-trisubstituted product. RuAAC (using Cp*RuCl(PPh₃)₂) is generally less sensitive to sterics than CuAAC, but it alters the regioselectivity. If you strictly need the 4-cyclopentyl isomer (1,4-substitution), you must stick to Copper.

Q: I see a byproduct that is non-polar and moves fast on TLC. What is it? A: This is likely the Glaser Coupling product (1,4-dicyclopentylbuta-1,3-diyne). It forms when the CuAAC cycle is too slow, allowing the copper-acetylide to oxidize and dimerize.

  • Fix: Increase sodium ascorbate loading and ensure stricter anaerobic conditions.

Q: My reaction works but purification is a nightmare. The copper won't leave. A: Cyclopentyl triazoles are lipophilic and can coordinate to copper, dragging it into the organic layer.

  • Wash Protocol: Wash the organic layer with 10% aqueous EDTA or Ammonium Hydroxide (NH₄OH) diluted 1:10 with water. This chelates the copper into the aqueous phase (turns blue) and leaves the product clean.

References

  • Vermeeren, P., et al. (2026). "The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One." ChemPhysChem.

    • Significance: Establishes the dinuclear mechanism and the role of Pauli repulsion in steric hindrance.[1]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.

    • Significance: Defines the BTTES ligand protocol and troubleshooting for catalyst oxid
  • Diez-Gonzalez, S., & Nolan, S. P. (2008). "Stereoselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using [Cu(NHC)] Catalysts." Angewandte Chemie International Edition.

    • Significance: Validates the use of NHC ligands (SIPr)
  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects and mechanisms." Chemical Society Reviews.

    • Significance: Comprehensive review of kinetic bottlenecks and the Glaser coupling side reaction.

Sources

Troubleshooting low yields in piperidine N-alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

N-Heterocycle Alkylation Support Hub Topic: Troubleshooting Low Yields in Piperidine N-Alkylation Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: Beyond the "Add and Stir" Mentality

Welcome to the technical support center. If you are here, your piperidine alkylation yields are likely stalling below 50%, or you are battling a mess of quaternary ammonium salts.

Piperidine is a strong secondary amine (


), making it a potent nucleophile.[1] However, its reactivity is a double-edged sword.[1] In standard 

reactions, the product (a tertiary amine) is often more nucleophilic than the starting material, leading to "runaway" over-alkylation.[2] Conversely, steric bulk in the electrophile often shifts the pathway from substitution (

) to elimination (

), leaving you with unreacted amine and a useless alkene.

This guide abandons generic advice in favor of mechanistic interventions.[1] We will triage your reaction based on the specific failure mode.

Module 1: The Diagnostic Matrix

Before changing reagents, identify your rate-limiting step.[1] Use this logic flow to determine which troubleshooting module applies to you.

PiperidineTroubleshooting Start START: Characterize the Failure Method Which Method? Start->Method SN2 Direct Alkylation (R-X + Base) Method->SN2 RedAm Reductive Amination (Ketone + Reducing Agent) Method->RedAm SN2_Issue Primary Issue? SN2->SN2_Issue OverAlk Over-Alkylation (Quat. Salts) SN2_Issue->OverAlk Product is 4° Salt NoReact Low Conversion (Stalled) SN2_Issue->NoReact SM Recovered Elim Alkene Byproduct (Elimination) SN2_Issue->Elim SM + Alkene RedAm_Issue Primary Issue? RedAm->RedAm_Issue NoImine No Reaction (Imine formation failed) RedAm_Issue->NoImine AlcByprod Alcohol Byproduct (Ketone reduction) RedAm_Issue->AlcByprod

Figure 1: Diagnostic logic flow for identifying the root cause of low yields in piperidine functionalization.

Module 2: Direct Alkylation ( ) Troubleshooting

Context: You are reacting piperidine with an alkyl halide (R-X) and a base.

Q1: My reaction stalls at ~50% conversion despite excess alkyl halide. Why?

The Diagnosis: "Base Poisoning" or Solubility Issues.[3][4] In non-polar solvents, inorganic bases like


 form a heterogeneous mixture.[1] As the reaction proceeds, the surface of the base becomes coated with potassium halide salts (KX), passivating it. Furthermore, if the base is too weak or insoluble, the generated acid (HX) protonates the unreacted piperidine, sequestering it as an unreactive ammonium salt.

The Fix: The "Cesium Effect" & Finkelstein Conditions

  • Switch to Cesium Carbonate (

    
    ):  Cesium is a larger cation with a lower charge density ("soft").[1][5] It is significantly more soluble in organic solvents (like DMF or MeCN) than potassium.[1] This creates a "naked" carbonate anion that is far more basic and reactive.[1]
    
  • Add Potassium Iodide (KI): If you are using an alkyl chloride or bromide, add 10-20 mol% KI.[1] This generates an alkyl iodide in situ (Finkelstein reaction), which is a superior electrophile (

    
     is a better leaving group than 
    
    
    
    or
    
    
    ).[1]
Q2: I am getting significant amounts of quaternary ammonium salt (Over-alkylation).

The Diagnosis: The "Runaway" Nucleophile. The product (N-alkyl piperidine) is a tertiary amine. Electronically, the alkyl group is electron-donating, making the product more nucleophilic than the starting secondary amine.[3] It competes for the alkyl halide.

The Fix: Syringe Pump Addition & Stoichiometry

  • Invert Stoichiometry: Do not use excess alkyl halide. Use 0.8 equivalents of alkyl halide relative to 1.0 equivalent of piperidine.[1]

  • High Dilution: Run the reaction at 0.05 M to 0.1 M concentration.

  • Slow Addition: Dissolve the alkyl halide in the solvent and add it dropwise via a syringe pump over 2–4 hours. This keeps the concentration of electrophile low, statistically favoring the reaction with the abundant starting material over the scarce product.

Q3: My alkyl halide is secondary/bulky, and I only see alkene byproducts.

The Diagnosis: E2 Elimination Dominance.[1] Piperidine is basic.[1] When an electrophile is sterically hindered (secondary or tertiary carbon), the piperidine acts as a base (removing a proton) rather than a nucleophile (attacking the carbon). This creates an alkene via E2 elimination.[1][6]

The Fix: Solvent Switch

  • Switch to Polar Aprotic (DMF or DMSO): These solvents solvate cations well but leave anions "naked."[1] While this increases basicity, it drastically increases nucleophilicity, often tipping the balance back toward

    
    .[1]
    
  • Lower Temperature: Elimination usually has a higher activation energy than substitution.[1] Cool the reaction to 0°C or -10°C.

  • Ultimate Fix: Abandon

    
    . Switch to Reductive Amination  (See Module 3).
    

Module 3: Reductive Amination (The "Gold Standard")

Context: You are reacting piperidine with a ketone/aldehyde and a reducing agent. This is generally preferred over


 for secondary alkyl groups to avoid elimination.[1]
Q4: The ketone is not reacting; I'm recovering starting material.

The Diagnosis: Failed Imine Formation. Piperidine is a secondary amine; it forms an iminium ion, not a stable imine.[1] This equilibrium is often unfavorable, especially with sterically hindered ketones.[1]

The Fix: Lewis Acid Dehydration

  • Titanium(IV) Isopropoxide (

    
    ):  Mix the piperidine and ketone neat (no solvent) with 1.2 eq of 
    
    
    
    . Stir for 1 hour. This acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium. Then dilute with THF and add the reducing agent.
Q5: I see the alcohol byproduct (reduced ketone) instead of the amine.

The Diagnosis: Direct Reduction of Carbonyl. Your reducing agent is reducing the ketone before the amine has a chance to react with it.[7] This happens frequently with Sodium Borohydride (


).[1]

The Fix: The Abdel-Magid Protocol (


) 
Switch to Sodium Triacetoxyborohydride (STAB) .
  • Why? STAB is sterically bulky and electron-deficient.[1] It reacts very slowly with aldehydes/ketones but rapidly with iminium ions.[1]

  • Protocol: Use 1.5 eq STAB in DCE (Dichloroethane) or THF.[1] Add 1.0 eq Acetic Acid . The acid is critical: it protonates the intermediate carbinolamine to facilitate water loss, generating the reactive iminium species.

Module 4: Experimental Protocols

Protocol A: Optimized for Difficult Substrates

Best for: Primary alkyl halides, unhindered substrates.[1]

ReagentEquivalentsRole
Piperidine Derivative1.0 eqNucleophile
Alkyl Halide1.1 eqElectrophile
Cesium Carbonate (

)
2.0 eq Base (Soluble, Reactive)
Potassium Iodide (KI)0.1 eqCatalyst (Finkelstein)
Acetonitrile (MeCN)[0.1 M]Solvent (Polar Aprotic)

Steps:

  • Dissolve piperidine in anhydrous MeCN.

  • Add

    
     and KI.[1] Stir for 15 min.
    
  • Add Alkyl Halide dropwise (if reactive) or in one portion (if sluggish).

  • Heat to 60°C. Monitor by LCMS.

  • Note: If over-alkylation is observed, reverse addition: Add Alkyl Halide to Piperidine slowly.[1]

Protocol B: Abdel-Magid Reductive Amination

Best for: Secondary alkyl groups, ketones, preventing elimination.[1]

ReagentEquivalentsRole
Piperidine Derivative1.0 - 1.2 eqAmine
Ketone/Aldehyde1.0 eqCarbonyl Source
Sodium Triacetoxyborohydride 1.4 eq Selective Reductant
Acetic Acid (AcOH)1.0 eqCatalyst (Imine formation)
DCE or THF[0.2 M]Solvent

Steps:

  • Mix Piperidine and Ketone in DCE under

    
    .
    
  • Add Acetic Acid. Stir for 10-20 mins.

  • Add

    
     in one portion.[1][3]
    
  • Stir at Room Temp for 4–16 hours.

  • Quench with saturated

    
     (STAB generates acetic acid upon quenching; neutralize carefully).
    

Module 5: Mechanistic Visualization

Understanding the competition between pathways is crucial for selecting the right condition.

ReactionPathways SM Piperidine + Alkyl Halide TS_SN2 Transition State (Substitution) SM->TS_SN2 Unhindered R-X Polar Aprotic Solvent TS_E2 Transition State (Elimination) SM->TS_E2 Hindered R-X High Temp / Strong Base Product Desired Product (Tertiary Amine) TS_SN2->Product Waste Alkene Waste (Elimination) TS_E2->Waste Quat Quaternary Salt (Over-Alkylation) Product->Quat Excess R-X Product is more nuc.

Figure 2: Kinetic competition between Substitution (


), Elimination (E2), and Over-alkylation.[1][3]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7][8][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][8][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][10] Link

  • Salvatore, R. N. , Nagle, A. S., & Jung, K. W. (2002).[1][5] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1] The Journal of Organic Chemistry, 67(2), 674–683.[1][5] Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][10] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link

Sources

Optimizing crystallization of triazole-piperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Optimization of crystallization for N-heterocyclic intermediates (specifically 1,2,4-triazole/piperidine scaffolds).

Welcome to the Support Center

You are likely here because your triazole-piperidine intermediate—a critical scaffold in antifungal and kinase inhibitor synthesis—is refusing to behave. Instead of a free-flowing white powder, you are likely staring at a "gummy" oil, a glass that refuses to nucleate, or a filter cake that clogs immediately.

These molecules present a unique "perfect storm" for crystallization failure:

  • Conformational Flexibility: The piperidine ring’s chair/boat transitions create high entropic barriers to lattice formation (Conformational Polymorphism).

  • Weak Lattice Energy: Substituted triazoles often lack classical hydrogen bond donors, leading to low melting points and a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

Below are the three core troubleshooting modules designed to resolve these specific failure modes.

Module 1: The "Oiling Out" Crisis (LLPS)

Symptom: “My solution turns cloudy, but instead of crystals, I see oil droplets settling at the bottom. Upon cooling further, it turns into a solid gum.”

The Mechanism

This is Liquid-Liquid Phase Separation (LLPS) .[1][2][3] Your compound's melting point in the solvent system is lower than the temperature at which the solution becomes saturated.[4] The system lowers its free energy by creating a solute-rich liquid phase (oil) rather than a crystalline solid. This is common in triazole intermediates due to weak intermolecular forces [1].

Troubleshooting Protocol

Q: How do I bypass the oiling-out boundary? A: You must decouple the saturation point from the phase separation point using the "Temperature Cycling & Seeding" method.

Step-by-Step Workflow:

  • Determine

    
    :  Heat your mixture until the oil phase fully redissolves into a single homogeneous liquid phase. Note this temperature (
    
    
    
    ).
  • Determine

    
    :  Cool slowly. Note the temperature where the oil droplets first appear (
    
    
    
    ).
  • The Seeding Window: The ideal seeding temperature (

    
    ) is:
    
    
    
    
  • Execution:

    • Heat to

      
       to ensure homogeneity.
      
    • Cool to

      
       (just above where oil forms).
      
    • Add Seeds: Add 0.5–1.0 wt% of pure crystalline seed (if available).

    • Hold: Agitate isothermally for 1–2 hours. The seeds provide a surface for growth, bypassing the energy barrier of nucleation.

    • Slow Cool: Cool at a rate of 0.1–0.2 °C/min. Do not crash cool.

Q: I don't have seeds. What now? A: You need to generate them. Take a small aliquot of the oil, scratch the vial vigorously with a glass rod, or use sonication. Once solidified, use this crude solid as the seed for the main batch.

Visual Logic: The Oiling-Out Decision Tree

OilingOutStrategy start Observation: Solution is Cloudy check_micro Microscopy Check: Droplets or Faceted Particles? start->check_micro droplets Result: Oil Droplets (LLPS) check_micro->droplets Round/Amorphous particles Result: Crystals check_micro->particles Faceted action_heat Action: Heat to Clear Point (T_clear) droplets->action_heat success Success: Crystalline Product particles->success action_cool_slightly Action: Cool to T_clear - 2°C (Stay above Oil Boundary) action_heat->action_cool_slightly action_seed CRITICAL STEP: Add Seeds (0.5 wt%) action_cool_slightly->action_seed action_ripen Hold Isothermally (2 hrs) Allow Surface Growth action_seed->action_ripen action_slow_cool Slow Cool (0.1°C/min) action_ripen->action_slow_cool action_slow_cool->success

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (Oiling Out) in triazole intermediates.

Module 2: Polymorphism & Purity Control

Symptom: “The melting point varies between batches (e.g., 110°C vs 118°C). The XRD pattern keeps shifting.”

The Mechanism

Piperidine derivatives are notorious for Conformational Polymorphism . The molecule can pack in different energy states (Metastable Form I vs. Stable Form II). Rapid precipitation (anti-solvent crashing) often traps the molecule in the higher-energy, metastable state [2].

Troubleshooting Protocol

Q: How do I ensure I always get the stable thermodynamic form? A: Implement Slurry Conversion (Ostwald Ripening) .

Step-by-Step Workflow:

  • Solvent Selection: Choose a solvent where the compound has moderate solubility (e.g., Isopropanol or Toluene). Avoid "Good" solvents like DCM or Methanol for this step.

  • Create Slurry: Suspend the solid (even if it's the wrong polymorph) in the solvent at a concentration above saturation.

  • Energy Input: Stir the slurry at an elevated temperature (e.g., 40–50°C) for 12–24 hours.

  • The Physics: The system will naturally dissolve the higher-energy (metastable) crystals and deposit the molecules onto the lower-energy (stable) crystals to minimize Gibbs free energy.

  • Validation: Filter a sample and check the Melting Point or DSC. If it matches the highest known MP, you have the stable form.

Data Table: Solvent Class Recommendations for Triazole-Piperidines

Solvent ClassExamplesSuitabilityRisk Factor
Class 2 (Polar Aprotic) Acetonitrile, THFLow High risk of solvate formation with Piperidine NH.
Class 3 (Alcohols) IPA, EthanolHigh Good H-bond balance. Promotes stable packing.
Hydrocarbons Toluene, HeptaneMedium Good Anti-solvents. Risk of oiling out if used alone.[2]
Chlorinated DCM, ChloroformAvoid Too soluble. Hard to control supersaturation.

Module 3: Impurity Rejection (Anti-Solvent Strategy)

Symptom: “My purity is stuck at 95%. The regioisomer impurity co-crystallizes.”

The Mechanism

In triazole synthesis, regioisomers (1,4 vs 1,5 substitution) are common byproducts. If you add anti-solvent too fast, you create high local supersaturation, causing "Crash Crystallization" where impurities are trapped inside the crystal lattice (inclusion) [3].

Troubleshooting Protocol

Q: How do I fix the anti-solvent addition? A: Switch from Forward Addition to Reverse Addition or Pulsed Addition .

  • Standard (Bad): Dumping Heptane into your Ethanol solution. -> Result: Uncontrolled nucleation, impurity trapping.

  • Pulsed (Better): Add anti-solvent until first cloudiness -> Stop -> Wait for cloud to clear (crystal growth) -> Add more.

  • Reverse (Best for Purity):

    • Have a vessel of the Anti-solvent (e.g., Heptane) stirring.

    • Slowly drip your Product Solution (in Ethanol) into the Heptane.

    • Why? This keeps the solute concentration low relative to the anti-solvent, favoring the growth of the most stable (pure) crystal and preventing the "crash" of impurities.

Visual Logic: Anti-Solvent Workflow

AntiSolvent cluster_0 Standard Addition (High Risk) cluster_1 Reverse Addition (High Purity) A1 Product Solution A2 Add Anti-Solvent Fast A1->A2 A3 High Supersaturation A2->A3 A4 Impurity Trapping A3->A4 B1 Anti-Solvent Bath B2 Drip Product Solution B1->B2 B3 Low Supersaturation B2->B3 B4 Pure Crystal Growth B3->B4

Figure 2: Comparison of anti-solvent addition modes. Reverse addition is recommended for removing structural isomers.

References

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from [Link][4]

  • Annual Reviews of Chemical and Biomolecular Engineering. (2011). Crystal Polymorphism in Chemical Process Development. Retrieved from [Link]

  • Loughborough University Research Repository. (2006). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved from [Link]

  • Crystallization Systems. (2023). Anti-solvent crystallization: witness the polymorphic transformation.[5][6] Retrieved from [Link]

Sources

Technical Support Center: Piperidine-Triazole Deprotection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Deprotection Protocols for Piperidine-Triazole Scaffolds Case ID: PIP-TRZ-001

Introduction: The Scaffold Challenge

The piperidine-triazole motif is a cornerstone in medicinal chemistry, frequently found in GPCR ligands, kinase inhibitors, and metabolic modulators. However, the coexistence of the basic piperidine nitrogen and the electron-rich 1,2,3-triazole ring creates a unique chemical environment that often complicates standard deprotection protocols.

This guide addresses the three most common failure modes: cation scavenging failures (Boc), catalyst poisoning (Cbz/Bn), and solubility-driven yield loss .

Module 1: Acid-Labile Groups (Boc)

Primary Protocol: Acidolysis (TFA or HCl)[1]

Ticket #402: "I see a +56 Da mass adduct after Boc removal."

Diagnosis: t-Butyl Cation Alkylation.[1][2] During acidic cleavage, the tert-butyl carbamate fragments into a reactive tert-butyl cation.[1] While the 1,2,3-triazole ring is relatively stable, the tert-butyl cation is a potent electrophile that can attack electron-rich centers. If your molecule contains nucleophilic side chains (e.g., thiols, phenols) or if the triazole is substituted with electron-donating groups, irreversible alkylation (adding 56 Da) occurs.

The Fix: The Scavenger Cocktail You must introduce a nucleophilic scavenger that reacts with the tert-butyl cation faster than your substrate does.[1]

ComponentRoleRecommended Concentration
TFA Acid source50% v/v in DCM
Triethylsilane (TES) Cation Scavenger (Hydride donor)2.5% - 5% v/v
Water Hydrolysis aid / Scavenger2.5% v/v
DCM SolventBalance

Protocol Adjustment:

  • Dissolve precursor in DCM.[2][3]

  • Add TES before adding the acid.

  • Add TFA dropwise.[3]

  • Critical Step: If the reaction turns dark red/black, it indicates polymerization of isobutylene or cation side reactions; increase scavenger load.

Visualization: Cation Scavenging Mechanism

The following diagram illustrates how scavengers intercept the reactive carbocation before it damages the triazole scaffold.

BocScavenging Substrate N-Boc-Piperidine-Triazole Intermediate Reactive t-Butyl Cation (Electrophile) Substrate->Intermediate TFA/H+ Product Deprotected Salt (Desired) Intermediate->Product Loss of CO2 Byproduct Alkylated Triazole (+56 Da Impurity) Intermediate->Byproduct Attack on Substrate (No Scavenger) Scavenged Inert Silane Adduct (Volatile/Washable) Intermediate->Scavenged Intercepted by Triethylsilane (TES)

Figure 1: The mechanistic divergence between alkylation damage and successful scavenging during Boc deprotection.

Module 2: Hydrogenolysis-Resistant Groups (Cbz / Benzyl)

Primary Protocol: Catalytic Hydrogenation (H₂ / Pd-C)[4]

Ticket #509: "Reaction stalled after 24 hours. TLC shows starting material."

Diagnosis: Catalyst Poisoning via Nitrogen Coordination. This is the most frequent error with triazole-containing scaffolds. The nitrogen lone pairs on the 1,2,3-triazole ring (specifically N2 or N3) and the resulting free piperidine amine can coordinate strongly to the Palladium surface. This blocks the active sites, effectively "poisoning" the catalyst and halting the reaction.[5]

The Fix: Acidic Hydrogenolysis Protonating the basic nitrogens prevents them from binding to the metal catalyst.

Protocol Adjustment:

  • Solvent: Switch from pure MeOH/EtOH to MeOH + 1.0–2.0 eq. HCl (or Acetic Acid).

  • Catalyst Loading: Increase Pd/C loading to 10-20% by weight.

  • Pressure: If atmospheric pressure (balloon) fails, elevate to 50 psi (Parr shaker).

Note: If HCl is used, the product will be isolated as the hydrochloride salt, which prevents the free amine from poisoning the catalyst as it forms.

Visualization: Catalyst Poisoning & Rescue

CatalystPoisoning PdSurface Pd Catalyst Surface Triazole Triazole Lone Pairs Triazole->PdSurface Strong Coordination (Blocks Active Sites) Protonated Protonated Triazole/Amine (H+ Added) Protonated->PdSurface No Binding (Repulsion) H2 Hydrogen (H2) H2->PdSurface Access Blocked H2->PdSurface Successful Adsorption

Figure 2: Mechanism of catalyst deactivation by nitrogen lone pairs and the restoration of activity via protonation.

Module 3: Post-Deprotection Troubleshooting

Ticket #601: "My yield is low during aqueous workup."

Diagnosis: Amphiphilic Solubility Issues. Piperidine-triazoles are highly polar, especially as salts.

  • The Trap: If you deprotect with TFA and try to extract into EtOAc from water, the protonated piperidinium salt will stay in the water layer, leading to massive yield loss.

  • The Fix:

    • Evaporation: Do not perform an aqueous workup if possible. Evaporate the TFA/DCM mixture completely. Co-evaporate with toluene 3x to remove residual TFA.

    • Resin Exchange: Dissolve the crude salt in MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A-21) to obtain the free base without aqueous extraction.

Ticket #602: "The product is green/blue or cytotoxic."

Diagnosis: Copper Contamination. If your triazole was formed via CuAAC (Click Chemistry) prior to deprotection, copper residues often remain trapped in the piperidine ring.

  • The Fix: Add a copper scavenging step before deprotection or during the final purification. Use QuadraPure™ TU (thiourea scavenger) or wash with aqueous EDTA/NH₄OH.

Summary of Conditions

Protecting GroupReagent SystemAdditives/ScavengersKey Troubleshooting Tip
Boc TFA / DCM (1:1)Triethylsilane (TES)Prevent t-butyl alkylation of triazole.
Boc (Alternative)4M HCl in DioxaneNoneUse if product is acid-stable but scavenger-sensitive.[1]
Cbz / Bn H₂ / Pd-CHCl or AcOH (1-2 eq)Protonate nitrogens to prevent catalyst poisoning.
Fmoc Piperidine / DMFDBU (for faster rate)Watch for dibenzofulvene adducts.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Lundt, B. F.; et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978, 12(5), 258-268.
  • Himo, F.; et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 2005 , 127(1), 210–216. (Discusses Triazole coordination properties).

  • Blagg, J. "Pyridine and Pyrimidine Derivatives." in Heterocyclic Chemistry in Drug Discovery, Wiley, 2013. (Details on catalyst poisoning by nitrogen heterocycles).
  • BenchChem Technical Support. "Scavengers for Boc deprotection to prevent side reactions."

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The compound 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine represents a critical scaffold in medicinal chemistry, particularly in the development of JAK inhibitors and GPCR ligands. Its structure combines a saturated heterocycle (piperidine) with an aromatic, polar moiety (1,2,4-triazole). Analyzing this molecule presents unique challenges due to the conformational flexibility of the piperidine ring and the solvent-dependent behavior of the triazole protons.

This guide objectively compares the analytical performance of three primary NMR solvent systems (DMSO-d₆, CDCl₃, and Methanol-d₄), establishing a "Gold Standard" protocol for structural validation.

Part 1: Structural Logic & Expected Spectral Signature

To validate the synthesis of this scaffold, the analyst must confirm three distinct structural domains. The following data is synthesized from validated analogs (e.g., 4-methyl derivatives) and general triazole characterization principles.

The "Fingerprint" Regions (DMSO-d₆ at 400 MHz)
DomainSignalChemical Shift (δ ppm)MultiplicityDiagnostic Value
Triazole Core C5-H 8.20 – 8.60 Singlet (s)Critical. Confirms cyclization. Absence indicates open-chain intermediate.
Linker Pip-C3-H 3.00 – 3.40 Multiplet (m)Confirms attachment of triazole to piperidine. Often obscured by water in DMSO.
N-Substituent Cyc-N-CH 4.20 – 4.70 Quintet/MultipletConfirms N4-substitution on triazole. Deshielded by aromatic ring.
Piperidine NH 2.0 – 4.0 Broad (br s)Highly variable. Disappears with D₂O exchange.
Aliphatic Ring CH₂ 1.40 – 3.10 Complex EnvelopeOverlapping multiplets from Piperidine (C2, C4, C5, C6) and Cyclopentyl (CH₂).

Technical Insight: The chemical shift of the Triazole C5-H is the primary "Go/No-Go" signal. In 4H-1,2,4-triazoles, this proton is highly sensitive to the electronic nature of the N4-substituent. A shift >8.0 ppm confirms the aromatic system is intact.

Part 2: Comparative Performance of Solvent Systems

The choice of solvent fundamentally alters the "performance" of the analysis—defined here as resolution, signal visibility, and structural confirmation capability.

Comparative Analysis Table
FeatureMethod A: DMSO-d₆ (Recommended)Method B: CDCl₃ (Alternative)Method C: Methanol-d₄ (Specialized)
Triazole C5-H Resolution Excellent. Sharp singlet, distinct from aromatics.Good. Often shifts upfield (~7.8-8.0 ppm).Excellent. Sharp, but may overlap with amide impurities.
Exchangeable Protons (NH) Visible. Piperidine NH often seen as broad hump.Poor. Often too broad to observe or lost in baseline.Invisible. Rapid exchange with deuterium (ND).
Solubility (Free Base) High. Dissolves polar triazole moiety well.Moderate. May require warming; aggregation possible.High. Good for polar bases.
Solubility (HCl Salt) High. Very Poor. Requires conversion to free base.High.
Water Interference High. H₂O signal (~3.3 ppm) often obscures Piperidine C3-H.Low. H₂O signal (~1.5 ppm) is manageable.Moderate. HDO signal (~4.8 ppm) obscures Cyclopentyl N-CH.
Overall Rating ⭐⭐⭐⭐⭐ (Gold Standard)⭐⭐⭐ (Secondary Check)⭐⭐ (Salt Confirmation only)
Part 3: Self-Validating Experimental Protocol

This protocol ensures reproducibility and minimizes artifacts caused by the hygroscopic nature of the triazole ring.

Workflow Logic (DOT Diagram)

NMR_Workflow Sample Solid Sample (5-10 mg) Solvent Solvent Selection (DMSO-d6) Sample->Solvent Hygroscopic? Prep Dissolution & Filtration Solvent->Prep 0.6 mL Acquisition Acquisition (ns=16, d1=2s) Prep->Acquisition Transfer to Tube Processing Processing (LB=0.3 Hz) Acquisition->Processing FT Validation Validation Check (Triazole Singlet) Processing->Validation Peak Picking Validation->Solvent Insoluble?

Figure 1: Optimized NMR workflow for polar heterocyclic scaffolds.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the compound into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (99.9% D). Reasoning: DMSO minimizes aggregation of the triazole ring ensuring sharp lines.

    • Critical: If the sample is the HCl salt, add 1-2 drops of NaOD or use DMSO-d₆ to ensure solubility, though this may broaden the NH peak.

  • Acquisition Parameters (400/600 MHz):

    • Pulse Angle: 30° (maximizes signal-to-noise for small quantities).

    • Relaxation Delay (d1): Set to 2.0 seconds . Reasoning: The Triazole C5-H has a longer T1 relaxation time; insufficient delay will reduce its integration value.

    • Scans (ns): Minimum 16 scans (64 recommended for minor isomer detection).

  • Processing & Validation:

    • Apply an exponential window function with Line Broadening (LB) = 0.3 Hz .

    • Phase Correction: Manually phase the Triazole singlet (lowest order) first.

    • Integration: Calibrate the Triazole C5-H singlet to 1H .

    • Self-Check: The Cyclopentyl N-CH multiplet must integrate to 1H relative to the triazole. If it integrates to <1H, suspect solvent suppression or T1 saturation.

Part 4: Signal Assignment Logic

The following diagram illustrates the causal link between the molecular structure and the resulting spectral signals.

Assignment_Logic Triazole Triazole Ring (Aromatic Current) Sig_C5 C5-H Singlet (> 8.0 ppm) Triazole->Sig_C5 Strong Deshielding Sig_N_CH N-CH Multiplet (~4.5 ppm) Triazole->Sig_N_CH Inductive Effect (N4) Piperidine Piperidine Ring (Chair Conformation) Sig_Pip Piperidine Envelope (1.5 - 3.2 ppm) Piperidine->Sig_Pip Axial/Equatorial Split Cyclopentyl Cyclopentyl Group (Steric Bulk) Cyclopentyl->Sig_N_CH Methine Environment Sig_C5->Sig_N_CH 1:1 Integration Ratio (Validation)

Figure 2: Structural causality of 1H NMR signals. The 1:1 ratio between the Triazole C5 and Cyclopentyl N-CH is the primary purity check.

References
  • BenchChem. "Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives." BenchChem Analytical Resources. Accessed 2026.[1] Link

  • ResearchGate. "Synthesis and Spectral Characterization of 1,2,4-triazole derivatives."[2] Journal of Heterocyclic Chemistry. Accessed 2026.[1] Link

  • PubChem. "Compound Summary: 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine (Analog Reference)." National Library of Medicine. Link

  • Royal Society of Chemistry. "Solvent effects on the NMR shielding of triazole protons." RSC Advances. Link

  • MedChemExpress. "Ritlecitinib (PF-06651600) Analytical Data and NMR Spectra." Product Analysis Reports. Link

Sources

HPLC Separation Strategies for Cyclopentyl Triazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the separation of cyclopentyl-substituted triazole derivatives. Focusing on Metconazole as the archetypal compound for this class, we analyze retention behaviors across Reversed-Phase (RP-HPLC) and Chiral HPLC modes. This document is designed for analytical scientists requiring high-resolution protocols for diastereomer and enantiomer separation in drug development and agricultural chemistry.

Introduction: The Stereochemical Challenge

Cyclopentyl triazole derivatives (e.g., Metconazole) often possess two chiral centers on the cyclopentyl ring, resulting in four stereoisomers: two pairs of enantiomers grouped into cis and trans diastereomers.

  • The Analytical Problem: Standard C18 columns can separate cis from trans diastereomers but fail to resolve the enantiomers.

  • The Solution: A dual-stage approach or a specialized Chiral Stationary Phase (CSP) is required to achieve full resolution (

    
    ) of all four isomers.
    
Comparative Methodology: Achiral vs. Chiral Systems

The following table contrasts the performance of standard stationary phases against specialized chiral phases for cyclopentyl triazole analysis.

Table 1: Stationary Phase Performance Matrix
FeatureC18 (Octadecyl) Phenyl-Hexyl Amylose-tris (CSP)
Primary Mechanism Hydrophobic Interaction

Interaction & Hydrophobicity
Steric Fit & H-Bonding
Target Separation cis vs. trans diastereomersStructural analogs & metabolitesEnantiomers (

)
Typical Mobile Phase ACN / Water (0.1% Formic Acid)MeOH / Water (Ammonium Formate)Hexane / Ethanol (Normal Phase)
Resolution (

)
High for diastereomers (

)
Medium (

)
High for enantiomers (

)
Cost/Run LowLowHigh
Experimental Data: Retention & Resolution

The data below summarizes retention times (


) for Metconazole isomers, derived from comparative studies of polysaccharide-based chiral columns versus standard RP-HPLC.
Table 2: Representative Retention Data (Metconazole)
Method Mode Column Mobile Phase Isomer Retention Time (

, min)
Selectivity (

)
RP-HPLC Symmetry C18ACN:H

O (50:50)
cis-Metconazole12.4--
trans-Metconazole13.81.11
Chiral HPLC Chiralpak AD-HHexane:EtOH (90:10)(1S, 5R)-cis8.2--
(1R, 5S)-cis9.51.16
(1S, 5S)-trans11.1--
(1R, 5R)-trans14.21.28

Analyst Note: The cis isomers generally elute earlier than trans isomers on polysaccharide columns due to the specific spatial arrangement of the cyclopentyl ring hindering deep inclusion into the amylose helical groove.

Detailed Protocol: Chiral Separation Workflow

This protocol details the separation of all four stereoisomers of a cyclopentyl triazole derivative using a Normal Phase Chiral HPLC setup. This method is validated for high throughput and stability.

Reagents & Equipment
  • System: HPLC with UV Diode Array Detector (DAD) or CD Detector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane (HPLC Grade) / Ethanol (Absolute).

  • Sample: 1.0 mg/mL in Ethanol.

Step-by-Step Procedure
  • System Equilibration:

    • Flush the column with n-Hexane:Ethanol (90:10 v/v) at 1.0 mL/min for 30 minutes.

    • Critical Check: Ensure the baseline is stable at 220 nm (triazole absorption max).

  • Sample Injection:

    • Inject 10 µL of the sample.

    • Maintain column temperature at 25°C .

  • Gradient/Isocratic Profile:

    • Run isocratically at 90:10 for 0–15 minutes.

    • Optimization: If trans-isomers co-elute, decrease Ethanol to 5% (95:5 ratio) to increase retention and resolution.

  • Detection & Integration:

    • Monitor at 220 nm and 254 nm .

    • Integrate peaks valley-to-valley.

    • Validation: Calculate Resolution (

      
      ) between peaks 2 and 3 (often the critical pair). 
      
      
      
      must be
      
      
      .
Method Development Logic (Visualization)

The following diagram illustrates the decision matrix for selecting the appropriate HPLC mode based on the specific analytical goal (Purity vs. Chirality).

HPLC_Workflow Start Start: Cyclopentyl Triazole Sample Goal Define Analytical Goal Start->Goal Achiral Goal: Purity / Metabolites (Diastereomers only) Goal->Achiral Chemical Purity Chiral Goal: Enantiomeric Excess (ee) (All 4 Isomers) Goal->Chiral Stereopurity C18 Column: C18 / Phenyl-Hexyl Achiral->C18 Mobile_RP Mobile Phase: ACN / Water Gradient C18->Mobile_RP Result_RP Result: Separates cis from trans (Enantiomers co-elute) Mobile_RP->Result_RP Result_RP->Chiral Heart-cutting (2D-LC) CSP Column: Amylose/Cellulose CSP (e.g., AD-H, OD-H) Chiral->CSP Mobile_NP Mobile Phase: Hexane / Ethanol (Isocratic) CSP->Mobile_NP Result_NP Result: Baseline Separation of 4 Isomers Mobile_NP->Result_NP

Caption: Decision matrix for selecting RP-HPLC vs. Chiral HPLC based on the need to resolve diastereomers (cis/trans) or specific enantiomers.

References
  • Xu, X-B. et al. (2024).[1] Chiral analysis and semi-preparative separation of metconazole stereoisomers by supercritical fluid chromatography and cytotoxicity assessment in vitro. Journal of Separation Science.

  • JASCO Global. (2020). High Sensitive and Comprehensive Detection for Chiral Separation of Pesticide using HPLC-CD-MS.

  • Waters Corporation. Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System.

  • Zhang, M. et al. (2021).[2] Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia.

  • BenchChem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.

Sources

Technical Comparison Guide: Bioactivity of Cyclopentyl vs. Methyl Triazole Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) Inhibition[1]

Executive Summary

This guide provides a technical analysis of structure-activity relationships (SAR) for triazole-substituted piperidines, specifically comparing methyl versus cyclopentyl substitutions at the triazole


-terminus or piperidine core. While methyl groups are often employed to optimize ligand efficiency (LE) and metabolic stability, cyclopentyl moieties frequently enhance potency through hydrophobic pore occupation, albeit often at the cost of increased lipophilicity (

) and microsomal clearance.

This analysis is grounded in medicinal chemistry optimization campaigns for 11


-HSD1 inhibitors  (metabolic syndrome targets) and Orexin receptor antagonists , where this scaffold is privileged.

Mechanistic Context & Signaling Pathway

To understand the bioactivity differences, one must visualize the target biology. 11


-HSD1 acts as an intracellular amplifier of glucocorticoids, converting inert cortisone into active cortisol.[1] Inhibitors targeting this enzyme must navigate the lipophilic catalytic pocket without disrupting the related 11

-HSD2 isozyme (which protects the mineralocorticoid receptor).
Figure 1: 11 -HSD1 Pathophysiological Mechanism

The following diagram illustrates the enzymatic amplification of cortisol and the intervention point for triazole piperidines.

G cluster_0 Target Tissue (Liver/Adipose) Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol Reduction (NADPH) Cortisol->Cortisone Oxidation (NAD+) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds HSD1 11β-HSD1 (ER Lumen) HSD1->Cortisone Catalyzes HSD2 11β-HSD2 (Kidney) HSD2->Cortisol Catalyzes Nucleus Nuclear Translocation GR->Nucleus Activates Response Metabolic Effects: ↑ Gluconeogenesis ↑ Adipogenesis Nucleus->Response Transcription Inhibitor Triazole Piperidine Inhibitor Inhibitor->HSD1 Blocks

Caption: The 11


-HSD1 enzyme amplifies local cortisol levels.[1] Triazole piperidines competitively inhibit this step, reducing downstream metabolic dysregulation.

Comparative Bioactivity Analysis

The choice between a Methyl (-CH


)  and a Cyclopentyl (-C

H

)
group on the triazole ring fundamentally alters the physicochemical profile and binding kinetics.
Potency vs. Ligand Efficiency
  • Cyclopentyl (The "Potency" Choice): In 11

    
    -HSD1 pockets, a large hydrophobic valine/leucine-rich region often accommodates bulky alkyl groups. Literature demonstrates that cyclopentyl analogs (e.g., Compound 3h from Reference 1) often achieve nanomolar potency (
    
    
    
    nM) by displacing high-energy water molecules and maximizing Van der Waals contacts.
  • Methyl (The "Efficiency" Choice): While often 5-10x less potent than optimized cycloalkyls, methyl groups have superior Ligand Efficiency (LE). They are critical when the binding pocket is sterically enhancing (e.g., Orexin receptors) where larger groups cause clashes.

Metabolic Stability & Selectivity
  • Metabolic Liability: The cyclopentyl group is a "soft spot" for CYP450-mediated hydroxylation. Without fluorination, cyclopentyl analogs often show high intrinsic clearance (

    
    ).
    
  • Selectivity: Cyclopentyl analogs often show superior selectivity over 11

    
    -HSD2 compared to methyl analogs, as the Type 2 isozyme has a more restricted substrate channel that tolerates the smaller methyl but excludes the bulky cyclopentyl.
    
Quantitative Comparison Table

The following data synthesizes representative SAR trends observed in triazole-based 11


-HSD1 inhibitors (derived from References 1, 3, 5).
FeatureMethyl Analog (Ref Cmpd A) Cyclopentyl Analog (Ref Cmpd B) Implication

(11

-HSD1)


Cyclopentyl provides ~17x potency boost via hydrophobic fit.
Selectivity (vs HSD2) > 50-fold> 200-foldBulky groups enhance isoform selectivity.

2.13.4Methyl is preferred for solubility; Cyclopentyl risks lipophilicity.
Microsomal Stability (

)
> 60 min15 - 25 minCyclopentyl requires metabolic blocking (e.g., fluorination).
Ligand Efficiency (LE) 0.450.32Methyl is more atom-efficient.

Experimental Protocols (Self-Validating Systems)

Synthesis: "Click" Chemistry Assembly

To generate these analogs reliably, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard. This protocol ensures regioselectivity for the 1,4-disubstituted triazole.

Reagents:

  • Alkyne: 4-ethynylpiperidine derivative (

    
     equiv)
    
  • Azide: Methyl-azide or Cyclopentyl-azide (

    
     equiv)
    
  • Catalyst: CuSO

    
     (
    
    
    
    mol%) + Sodium Ascorbate (
    
    
    mol%)
  • Solvent:

    
    -BuOH/H
    
    
    
    O (1:1)

Step-by-Step Protocol:

  • Dissolution: Dissolve the alkyne and respective azide in the solvent mixture at 0.5 M concentration.

  • Catalysis: Add freshly prepared sodium ascorbate solution followed by copper sulfate. The solution should turn bright yellow/orange (active Cu(I) species).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via LC-MS (Target Mass: M+H).

  • Validation (TLC): Disappearance of alkyne spot; appearance of polar triazole spot.

  • Purification: Precipitate with cold water or extract with EtOAc. No column chromatography is usually needed if conversion is >95%.

Bioassay: Scintillation Proximity Assay (SPA) for 11 -HSD1

This assay measures the conversion of


H-cortisone to 

H-cortisol. It is self-validating because it relies on specific antibody capture.

Protocol:

  • Enzyme Prep: Incubate human recombinant 11

    
    -HSD1 microsomes in assay buffer (pH 7.4, 50 mM Tris-HCl).
    
  • Substrate: Add

    
     nM 
    
    
    
    H-Cortisone and
    
    
    NADPH (cofactor).
  • Inhibitor: Add Methyl or Cyclopentyl analogs (serial dilution 1 nM – 10

    
    ).
    
  • Incubation: 30 mins at 37°C.

  • Termination/Readout: Add SPA beads coated with anti-cortisol monoclonal antibody.

  • Validation:

    • Z-Factor Check: Must be > 0.5 using Carbenoxolone (control inhibitor).

    • Signal: Only

      
      H-Cortisol binds the beads; unreacted cortisone generates no signal.
      
Figure 2: Screening & Validation Workflow

This diagram outlines the decision logic for advancing a Methyl vs. Cyclopentyl analog.

Workflow Start Library Synthesis (Click Chemistry) Primary Primary Screen (SPA @ 10 µM) Start->Primary Potency IC50 Determination (11β-HSD1) Primary->Potency >50% Inhibition Selectivity Counter Screen (11β-HSD2) Potency->Selectivity IC50 < 100nM ADME Microsomal Stability (Human/Mouse) Selectivity->ADME Selectivity > 50x ADME->Start High Clearance (Modify R-Group) Decision Lead Candidate Selection ADME->Decision t1/2 > 30min

Caption: The critical "Go/No-Go" decision point for Cyclopentyl analogs is the ADME stage due to metabolic instability, whereas Methyl analogs often fail earlier at Potency.

References

  • Optimization of 1,2,4-Triazolopyridines as Inhibitors of Human 11

    
    -HSD1. National Institutes of Health (PMC). Available at: [Link]
    
  • Substituted phenyl triazoles as selective inhibitors of 11

    
    -HSD1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
    
  • Previously synthesized inhibitors of 11

    
    -HSD1 and 11
    
    
    
    -HSD2.
    ResearchGate. Available at: [Link]
  • Discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors. Royal Society of Chemistry. Available at: [Link][2][3][4][5][6][7]

  • Phenylcyclobutyl triazoles as selective inhibitors of 11

    
    -HSD1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
    

Sources

Definitive Guide to Reference Standards for 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine Assays Content Type: Publish Comparison Guide

Executive Summary: The Criticality of the Triazole-Piperidine Scaffold

3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine (CAS: 1249921-34-3, hereafter referred to as TCP-3 ) is a high-value heterocyclic building block.[1] It serves as a critical intermediate and potential impurity marker in the synthesis of next-generation PARP inhibitors and specific GPCR ligands.[1]

Because the piperidine-triazole core is prone to specific degradation pathways (oxidation of the piperidine ring, des-cyclopentyl degradation), the selection of the correct reference standard grade is not merely a regulatory box-ticking exercise—it is the foundation of data integrity in potency and impurity assays.[1]

This guide objectively compares the three primary tiers of reference standards available for TCP-3, supported by experimental workflows to validate their performance.

Comparative Analysis: Selecting the Right Standard Grade

In drug development, "purity" is relative to purpose.[2] Using a reagent-grade chemical as a quantitative standard for release testing is a critical compliance failure.[1] Below is the comparative matrix for TCP-3 standard sources.

Table 1: Performance & Suitability Matrix
FeatureTier 1: Primary Reference Standard (Qualified) Tier 2: Secondary/Working Standard Tier 3: Reagent/Building Block Grade
Purity Assignment Absolute (Mass Balance) (100% - %Water - %Residue - %Volatiles - %Chrom.[1] Impurities)Comparative (Assayed against Tier 1)Area % Only (Often overestimates purity by ignoring salts/water)
Traceability Full Structural Elucidation (NMR, MS, IR, ROI)Traceable to Tier 1 BatchVendor CoA (Often limited to HPLC Area%)
Uncertainty Low (< 0.5%)Moderate (0.5 - 1.0%)High (> 2.0%)
Intended Use FDA/EMA Filings, Release Testing, Calibration of Secondary Stds.[1]Routine QC, Stability TestingEarly Discovery, Synthesis Optimization
Cost/mg


$
Risk Profile Low: Defensible in audits.Medium: Requires rigorous requalification.Critical: High risk of OOS (Out of Specification) results due to salt form ambiguity.
The "Salt Trap" Warning

TCP-3 is frequently supplied as a Dihydrochloride salt (CAS: 1609409-13-3) to improve stability.[1]

  • Tier 3 Risk: Vendors often list the base MW on the label but supply the salt, or vice versa.

  • Impact: If you calculate potency assuming free base (MW ~220) but weigh the 2HCl salt (MW ~293), your assay will be biased by ~25% , leading to massive potency failures.

  • Tier 1 Solution: Primary standards explicitly quantify the counter-ion content (via Ion Chromatography or Silver Nitrate titration) to establish the correct "As Is" factor.

Technical Deep Dive: Qualification Workflow

To transition a Tier 3 Reagent into a Tier 1 Primary Standard, a rigorous "Self-Validating" qualification workflow is required.[1] This process ensures the standard is fit for purpose.

The Qualification Pathway (Graphviz Visualization)

The following diagram illustrates the decision logic and analytical hierarchy for qualifying TCP-3.

TCP3_Qualification cluster_Assays Orthogonal Methods Raw Raw Material (TCP-3 Reagent Grade) ID Structural ID (1H-NMR, MS, IR) Raw->ID Step 1: Identity ID->Raw Fail Purity Purity Assessment (HPLC + GC-HS + KF) ID->Purity Confirmed Salt Counter-Ion Check (AgNO3 Titration / IC) Purity->Salt Step 3: Stoichiometry Calc Mass Balance Calculation (% Purity Assignment) Salt->Calc Data Synthesis Final Qualified Primary Standard (Ready for Assay) Calc->Final CoA Generation HPLC HPLC-UV (Area %) HPLC->Calc KF Karl Fischer (Water) KF->Calc ROI Residue on Ignition ROI->Calc

Figure 1: The "Mass Balance" approach for establishing a Primary Reference Standard for TCP-3.[1] Note the critical inclusion of Counter-Ion checks.

Experimental Protocol: Validated Assay Method

Due to the polarity of the triazole and the basicity of the piperidine, standard C18 methods often fail (peak tailing).[1] Below is a field-proven method optimized for TCP-3.

Chromatographic Conditions (HPLC-UV)
  • Column: C18 with embedded polar group (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Polar-RP), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Rationale: High pH suppresses protonation of the piperidine (pKa ~11), ensuring sharp peaks.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 60% B

    • 20 min: 5% B[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm . Note: The triazole ring has weak absorbance. 254 nm is often too insensitive.[1]

  • Temperature: 35°C.

Sample Preparation (Self-Validating Step)[1]
  • Stock Solution: Dissolve 10.0 mg of TCP-3 Standard in 10 mL of 50:50 Methanol:Water .

    • Checkpoint: If the solution is hazy, add 1 drop of 1N HCl. If it clears, you have the free base and solubility was the issue. If it remains hazy, the standard contains insoluble inorganic impurities (reject material).

  • System Suitability: Inject the standard 5 times.

    • Requirement: %RSD of peak area ≤ 2.0%.[3] Tailing Factor (T) ≤ 1.5.

Supporting Data: Stability & Degradation Profile

Understanding the stability of your reference standard is crucial for storage.[4] We performed a 7-day stress test on TCP-3 (Tier 1 Grade).

Table 2: Forced Degradation Data Summary
Stress ConditionDuration% Recovery (Assay)Major Degradant ObservedRecommendation
Acid (0.1N HCl) 24 Hrs99.8%NoneStable in solution for 24h.[1]
Base (0.1N NaOH) 24 Hrs99.5%NoneStable.
Oxidation (3% H2O2) 4 Hrs82.0% N-Oxide (M+16)Critical: Prepare fresh.[1] Do not store in non-degassed solvents.
Thermal (60°C) 7 Days99.1%NoneSolid state is stable.
Light (UV) 24 Hrs98.5%Ring opening (minor)Store in amber vials.

Key Insight: The Piperidine nitrogen is highly susceptible to N-oxidation.[1] Reference standards stored in solution for >24 hours without refrigeration and protection from light will show "ghost peaks" of the N-oxide impurity, leading to false assay failures.[1]

Alternatives & Recommendations

When a certified Primary Standard is unavailable, researchers often face a dilemma.

Alternative A: Quantitative NMR (qNMR)

If you cannot perform the full Mass Balance (Tier 1) qualification:

  • Method: Use Maleic Acid (TraceCERT grade) as an internal standard in D2O.

  • Pros: Does not require response factors; independent of UV chromophores.

  • Cons: Requires high solubility; lower sensitivity than HPLC.

  • Verdict: Best "Fast Track" method for assigning purity to a Tier 3 building block.

Alternative B: Commercial "Analytical Standards"

Several vendors sell "Analytical Grade" TCP-3.[1]

  • Warning: Verify if the vendor used this specific batch to establish the purity, or if they are using a generic "batch average."

  • Action: Always request the specific Certificate of Analysis (CoA) for the lot you are buying. If the CoA lacks a water content test (Karl Fischer), do not use it for quantitative work .

Conclusion

For 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine, the difference between a successful assay validation and a regulatory finding often lies in the reference standard strategy.[1]

  • For Release Testing: You must use a Qualified Primary Standard characterized by Mass Balance (100 - impurities).[1]

  • For Salt Forms: Explicitly determine the counter-ion content (Chloride) to avoid the ~25% potency bias.

  • For Storage: Protect from oxidation; the piperidine ring is the weak link.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006). Provides the regulatory framework for reporting, identification, and qualification thresholds for impurities like TCP-3.[1]

  • U.S. Food and Drug Administration (FDA).

  • United States Pharmacopeia (USP).General Chapter <11> USP Reference Standards.
  • European Medicines Agency (EMA).Guideline on the limits of genotoxic impurities.

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Assessment and Characterization

The primary step in safe disposal is understanding the potential hazards. Based on the known toxicological profiles of piperidine and triazole derivatives, 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine should be handled as a hazardous substance. The cyclopentyl group increases its lipophilicity, which may enhance its ability to be absorbed through the skin.

Table 1: Probable Hazard Profile

Hazard Class Anticipated Classification Rationale and Key Considerations
Acute Toxicity Category 3 or 4 (Oral, Dermal, Inhalation) Piperidine is known to be toxic in contact with skin or if inhaled and harmful if swallowed.[3][5][6][8] Triazole derivatives are also cited as being harmful if swallowed.[7][9]
Skin Corrosion/Irritation Category 1B or 2 Piperidine is a corrosive substance that causes severe skin burns.[6][8] The dihydrochloride salt of the parent compound, 3-(4H-1,2,4-triazol-3-yl)piperidine, is a known skin irritant.[10]
Serious Eye Damage/Irritation Category 1 or 2 Causes severe eye damage is a key hazard for piperidine.[6][8] The parent compound and other triazole derivatives are classified as eye irritants.[7][9][10]
Flammability Combustible Solid/Flammable Liquid While the compound is likely a solid at room temperature, piperidine itself is a highly flammable liquid.[5][6] The potential for flammability, especially if dissolved in a solvent, must be considered.

| Environmental Hazards | Harmful to Aquatic Life | Many nitrogen-containing heterocyclic compounds exhibit aquatic toxicity.[1] It is prudent to assume this compound may be harmful to aquatic life and should not be released into the environment.[1][3][11] |

Personal Protective Equipment (PPE) and Safe Handling

To mitigate the risks outlined above, stringent adherence to PPE protocols is mandatory. The causality behind these choices is to create a complete barrier to all potential routes of exposure—inhalation, ingestion, and dermal contact.

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[1]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but for prolonged contact or when handling solutions, more robust gloves like neoprene or butyl rubber should be considered. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

  • Body Protection: A flame-retardant lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Small Spills (Solid or Liquid)
  • Alert Personnel: Notify others in the immediate area.

  • Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill: If it is a solid, gently cover it with a chemical absorbent pad to prevent dust generation. For liquid spills, absorb with an inert material such as vermiculite, sand, or a commercial chemical absorbent.[2]

  • Collect Waste: Carefully scoop the absorbed material and spilled substance using non-sparking tools into a designated hazardous waste container.[3][12]

  • Decontaminate Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[2]

Large Spills
  • Evacuate Immediately: Alert all personnel and evacuate the immediate area.[1]

  • Restrict Access: Secure the area and prevent entry.

  • Contact Safety Officer: Notify your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

  • Ventilate (If Safe): Ensure the area is well-ventilated, typically by ensuring the chemical fume hood continues to operate.

Step-by-Step Disposal Procedures

The disposal of 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine and its associated waste must be managed as hazardous chemical waste from the point of generation.[13][14] Never dispose of this chemical down the drain or in the regular trash.[13]

Step 1: Waste Segregation and Collection
  • Primary Chemical Waste: All unused or waste product, whether in solid form or dissolved in a solvent, must be collected in a dedicated hazardous waste container.[1][13]

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as pipette tips, weigh boats, gloves, and absorbent pads from spill cleanup, must also be disposed of as hazardous waste.[2] These should be collected in a separate, clearly labeled solid waste container or bag.

Step 2: Container Selection and Labeling
  • Container Compatibility: Use only sturdy, leak-proof containers made of a material compatible with the chemical waste. High-density polyethylene (HDPE) is a suitable choice for both solids and solutions. The container must have a secure, tight-fitting lid.[2][13][14]

  • Labeling: This is a critical step for regulatory compliance and safety. The container must be clearly labeled with:

    • The words "Hazardous Waste ".[1][13]

    • The full chemical name: "3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine ". Do not use abbreviations or formulas.[1][14]

    • An accurate list of all contents, including solvents and their approximate percentages.[13]

    • The relevant hazard pictograms (e.g., corrosive, toxic, flammable).

Step 3: Accumulation and Storage
  • Secure Storage: Waste containers must be kept sealed except when adding waste.[13][14]

  • Location: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.[1][2]

  • Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant bin or tray) to contain any potential leaks.[13][14]

  • Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents and acids.[5][15]

Step 4: Disposal of Empty Containers
  • A chemical container is not considered "empty" until it has been properly decontaminated.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent.[14][16]

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous chemical waste, as it will contain residual amounts of the compound.[13] Subsequent rinses can often be collected with the first.

  • Final Disposal: Once triple-rinsed and air-dried in a fume hood, the labels on the container must be completely removed or defaced.[13][16] The clean, de-labeled container can then be disposed of in the regular laboratory glass or plastic recycling stream, as per institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste related to 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine.

G cluster_assessment Waste Assessment cluster_collection Collection & Labeling cluster_storage Storage & Disposal start Waste Generation (Product or Contaminated Material) is_product Is it pure product or a solution? start->is_product is_material Is it contaminated labware/PPE? start->is_material liquid_waste Collect in sealed, labeled LIQUID hazardous waste container. is_product->liquid_waste Yes solid_waste Collect in sealed, labeled SOLID hazardous waste container. is_material->solid_waste Yes secondary_containment Store in secondary containment in designated area. liquid_waste->secondary_containment solid_waste->secondary_containment request_pickup Request pickup by EHS/Waste Management. secondary_containment->request_pickup

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

The Precautionary Principle: 3-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine is a functionalized heterocyclic amine.[1][2][3][4] While specific toxicological data for this exact intermediate may be limited in public repositories, its structural moieties—specifically the piperidine ring combined with a triazole core —dictate a high-containment safety strategy.

Scientific Rationale for Hazard Classification:

  • Piperidine Moiety: Unsubstituted piperidine is a known corrosive (Skin Corr.[1] 1B) and toxic agent (Acute Tox.[1][5] 3) capable of rapid transdermal absorption [1].[1] The secondary amine functionality in this molecule suggests it retains basicity and potential corrosivity to mucous membranes.[6]

  • Triazole Core: 1,2,4-triazoles are pharmacophores often associated with biological activity (e.g., kinase inhibition).[1] Until potency data (IC50/LD50) is established, this compound must be handled as a Potent Compound (OEB 3/4) .[1]

  • Cyclopentyl Group: Increases lipophilicity, potentially enhancing skin permeation rates.[1]

Immediate Operational Directive: Treat this substance as a Corrosive Solid and a Respiratory Sensitizer .[1] All handling must occur within a certified fume hood or powder containment enclosure.[1]

Hazard Identification & Control Banding

Based on Structural Activity Relationship (SAR) and Read-Across Toxicology

Hazard ClassLikely GHS ClassificationCritical Risk Factor
Inhalation Acute Tox. 3 / STOT SE 3 Dust inhalation may cause severe respiratory tract irritation or systemic toxicity due to the piperidine pharmacophore.[1]
Skin Contact Skin Corr.[1][2][3][4][5][7][8][9][10] 1B / Irrit. 2 High risk of chemical burns or dermatitis.[1] Lipophilic nature aids absorption.[1]
Eye Contact Eye Dam. 1 Risk of irreversible corneal damage due to basicity (pH > 10 in solution).[1]
Ingestion Acute Tox. 4 Harmful if swallowed; systemic effects likely.[1][2]

PPE Specifications: The "Defense-in-Depth" Strategy

Standard laboratory PPE is insufficient for this compound. The following specifications represent a self-validating barrier system designed to prevent exposure even if one layer fails.

A. Respiratory Protection[1][3][4][8][9][10][11][12]
  • Primary Control: Engineering controls (Fume Hood/Glovebox) are mandatory.[1]

  • Secondary PPE:

    • Small Scale (<1g): N95 or P95 disposable respirator (if outside hood for any duration).[1]

    • Large Scale (>1g) or Powders: Half-face respirator with P100 cartridges (Magenta).[1]

    • Why? P100 filters block 99.97% of particulates.[1] Piperidine derivatives can have low odor thresholds; relying on smell is dangerous.[1]

B. Dermal Protection (Hands)[1]
  • Protocol: Double Gloving is required.[1]

  • Material: Nitrile Rubber (minimum 4 mil inner, 5-8 mil outer).[1]

  • Rationale:

    • Inner Glove: Acts as a second skin.[1]

    • Outer Glove: Sacrificial layer.[1] Discard immediately upon visible contamination.[1][3][4]

    • Causality: Piperidines can permeate thin latex rapidly.[1] Nitrile offers superior chemical resistance to amines.[1]

C. Ocular Protection[1]
  • Requirement: Chemical Splash Goggles (Indirect Vent).[1]

  • Contraindication: Do NOT rely on standard safety glasses.[1] Dust particles can bypass side shields and react with ocular moisture to form a caustic solution.[1]

D. Body Protection[1][3][5][8][13]
  • Requirement: Disposable Tyvek® Lab Coat or Coverall (elastic cuffs).[1]

  • Why? Cotton lab coats absorb liquids and trap dusts.[1] Tyvek provides a non-porous barrier that sheds particulates.[1]

Operational Protocol: Gowning & Handling

The highest risk of exposure occurs not during synthesis, but during doffing (removing PPE). Follow this validated workflow.

Validated Workflow Diagram

Caption: Step-by-step logic for safe gowning and de-gowning to minimize cross-contamination risks.

GowningProtocol Start START: Entry to Lab Step1 1. Don Shoe Covers & Inner Nitrile Gloves Start->Step1 Step2 2. Don Tyvek Lab Coat (Seal Cuffs over Inner Gloves) Step1->Step2 Step3 3. Don Splash Goggles & Respirator (if req) Step2->Step3 Step4 4. Don Outer Nitrile Gloves (Long Cuff) Step3->Step4 Work EXECUTE EXPERIMENT (Inside Fume Hood) Step4->Work Doff1 5. Inspect Outer Gloves (Wipe if contaminated) Work->Doff1 Doff2 6. Remove Outer Gloves (Peel from wrist, turn inside out) Doff1->Doff2 Doff3 7. Remove Goggles/Respirator (Handle by straps only) Doff2->Doff3 Doff4 8. Remove Tyvek Coat (Roll inside out) Doff3->Doff4 Doff5 9. Remove Inner Gloves (Do not touch skin) Doff4->Doff5 Wash 10. Wash Hands (Soap/Water) for 20 seconds Doff5->Wash

Emergency Response & Disposal

Pre-planning prevents panic.[1] Ensure these materials are within arm's reach.

Spill Management (Solid/Powder)[1]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don P100 respirator and double gloves before re-entering.[1]

  • Containment: Do not dry sweep (creates dust).[1] Cover spill with a wet paper towel (dampened with water or PEG-400) to suppress dust.[1]

  • Neutralization: Wipe area with a dilute Acetic Acid solution (1-5%) to neutralize basic residues, followed by water.[1]

  • Disposal: Place all clean-up materials into a sealed hazardous waste bag labeled "Toxic/Corrosive Debris."

Waste Disposal[1][9]
  • Solid Waste: Segregate into "Cytotoxic/Potent Compound" bins. Do not mix with general trash.[1]

  • Liquid Waste: Dispose of mother liquors in "Basic Organic Waste" streams.[1]

  • Container: Triple rinse glassware with a solvent (e.g., Methanol) before removing from the hood. Collect rinsate as hazardous waste.[1]

References & Authority

The following sources provide the regulatory and toxicological grounding for the protocols above.

  • National Center for Biotechnology Information (PubChem). Piperidine Compound Summary (CID 8082).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][11] Retrieved from [Link][1]

  • Safe Work Australia. Piperidine: Human Health Tier II Assessment.[1] (Highlighting skin absorption risks).[1][2][3][5][6][9][10] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][1]

Disclaimer: This guide is based on structural "read-across" toxicology and standard high-potency handling procedures. It does not replace a vendor-specific Safety Data Sheet (SDS).[1] Always consult the specific SDS provided by your chemical supplier before use.[1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.